molecular formula C7H10Cl2N2O3 B1382898 2-Amino-6-methoxy-nicotinic acid dihydrochloride CAS No. 1373223-61-0

2-Amino-6-methoxy-nicotinic acid dihydrochloride

Cat. No.: B1382898
CAS No.: 1373223-61-0
M. Wt: 241.07 g/mol
InChI Key: PHTVOHMIAIAKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-methoxy-nicotinic acid dihydrochloride is a useful research compound. Its molecular formula is C7H10Cl2N2O3 and its molecular weight is 241.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-6-methoxypyridine-3-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3.2ClH/c1-12-5-3-2-4(7(10)11)6(8)9-5;;/h2-3H,1H3,(H2,8,9)(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTVOHMIAIAKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Mechanistic Utility of 2-Amino-6-methoxy-nicotinic acid Dihydrochloride in Rational Drug Design

[1]

Executive Summary

2-Amino-6-methoxy-nicotinic acid dihydrochloride (CAS 1196156-84-9) is a high-value heterocyclic building block used primarily in the synthesis of privileged medicinal scaffolds , specifically pyrido[2,3-d]pyrimidines and 1,8-naphthyridines .[1][2] Unlike a direct-acting pharmaceutical agent, its "mechanism of action" is defined by its dual role as a bifunctional synthetic precursor and a pharmacophore generator .[1]

In drug discovery, this compound serves as the foundational core for Type I and Type II kinase inhibitors, where the 2-aminopyridine motif functions as a critical hydrogen bond donor/acceptor pair within the ATP-binding pocket.[1] The 6-methoxy substitution is strategically employed to modulate lipophilicity (

1

Part 1: Chemical Identity & Physicochemical Profile[1]

This compound is the dihydrochloride salt of 2-amino-6-methoxypyridine-3-carboxylic acid.[1] The salt form enhances stability and water solubility, facilitating handling during the initial stages of aqueous-organic synthesis.[1]

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name 2-Amino-6-methoxypyridine-3-carboxylic acid dihydrochloride
CAS Number 1196156-84-9
Molecular Formula

Molecular Weight 241.07 g/mol (Salt); 168.15 g/mol (Free Base)
Core Motif 2-Aminopyridine / Nicotinic Acid
Electronic Character Electron-rich (due to 6-OMe); Amphoteric (Amino/Carboxyl)
Solubility High in water/methanol (salt); Low in non-polar solvents
pKa (Calculated) ~3.5 (Carboxyl), ~6.8 (Pyridine N)

Part 2: Synthetic Mechanism of Action

The "Bifunctional Synthon" Concept

The mechanistic value of 2-amino-6-methoxy-nicotinic acid lies in its ortho-amino carboxylic acid arrangement.[1] This geometry allows it to act as a 1,3-dinucleophile/electrophile hybrid in cyclocondensation reactions.[1]

1. Cyclocondensation to Pyrido[2,3-d]pyrimidines

The primary application is the synthesis of pyrido[2,3-d]pyrimidines, a scaffold ubiquitous in kinase inhibitors (e.g., PI3K, CDK, and EGFR inhibitors).[1]

  • Mechanism :

    • Activation : The carboxylic acid is activated (via SOCl2 or coupling agents like HATU) to an acid chloride or active ester.[1]

    • Nucleophilic Attack : A binucleophile (e.g., formamidine, guanidine, or urea) attacks the activated carbonyl.[1]

    • Ring Closure : The exocyclic amine of the nicotinic acid core attacks the electrophilic center of the attached reagent, closing the pyrimidine ring.[1]

2. Metabolic Blocking (The 6-Methoxy Effect)

In medicinal chemistry, unsubstituted pyridines are prone to oxidation by aldehyde oxidase (AO) or cytochrome P450s at the C6 position.[1]

  • Mechanism : The methoxy group at C6 sterically and electronically blocks this position, significantly extending the metabolic half-life (

    
    ) of the final drug molecule.[1]
    
Visualization: Synthetic Pathway

The following diagram illustrates the transformation of the precursor into a bioactive kinase inhibitor core.[1]

SynthesisMechanismPrecursor2-Amino-6-methoxy-nicotinic acid(Precursor)ActivationCarboxyl Activation(SOCl2 / HATU)Precursor->ActivationStep 1: ActivationIntermediateActivated Ester/AmideActivation->IntermediateReactive SpeciesCyclizationCyclocondensation(+ Guanidine/Urea)Intermediate->CyclizationStep 2: Nucleophilic AttackScaffoldPyrido[2,3-d]pyrimidine(Kinase Inhibitor Core)Cyclization->ScaffoldRing Closure (-H2O)

Figure 1: Synthetic workflow converting the 2-amino-nicotinic acid precursor into a bicyclic kinase inhibitor scaffold.[1]

Part 3: Pharmacological Mechanism (Pharmacophore Theory)

Once incorporated into a drug molecule, the 2-amino-6-methoxy-nicotinic acid moiety functions as a Hinge Binder .[1]

The Donor-Acceptor (D-A) Motif

In the ATP-binding pocket of protein kinases, the inhibitor must mimic the hydrogen bonding of the adenine ring of ATP.[1]

  • Acceptor : The Pyridine Nitrogen (N1) accepts a hydrogen bond from the backbone amide NH of the kinase hinge region.[1]

  • Donor : The exocyclic 2-Amino group donates a hydrogen bond to the backbone carbonyl of the hinge.

  • 6-Methoxy Role : This group often points towards the solvent-exposed region or a hydrophobic pocket (gatekeeper), improving potency and solubility.[1]

PharmacophoreKinaseHingeKinase Hinge Region(Backbone)DrugCoreDrug Core(Derived from Precursor)Interaction1H-Bond Acceptor (N1)DrugCore->Interaction1Interaction2H-Bond Donor (NH2)DrugCore->Interaction2Interaction1->KinaseHingebinds Backbone NHInteraction2->KinaseHingebinds Backbone C=O

Figure 2: The "Hinge Binding" mechanism where the scaffold mimics ATP adenine interactions.[1]

Part 4: Experimental Protocols

Note : The compound is supplied as a dihydrochloride salt.[1] It is critical to neutralize the salt to release the nucleophilic amine for reaction.[1]

Protocol: Synthesis of 6-Methoxy-pyrido[2,3-d]pyrimidin-4(3H)-one

Target: Creation of a bicyclic core for library generation.[1]

Reagents:

  • 2-Amino-6-methoxy-nicotinic acid 2HCl (1.0 eq)[1]

  • Formamidine acetate (1.5 eq)[1]

  • DIEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

  • 2-Methoxyethanol (Solvent)

Step-by-Step Methodology:

  • Salt Neutralization : In a round-bottom flask, suspend 2-Amino-6-methoxy-nicotinic acid 2HCl (1 mmol) in 2-methoxyethanol (5 mL). Add DIEA (3 mmol) dropwise at room temperature. Stir for 15 minutes until the solution becomes clear, indicating the release of the free base.

  • Reagent Addition : Add formamidine acetate (1.5 mmol) to the reaction mixture.

  • Cyclization : Heat the mixture to reflux (

    
    ) under an inert atmosphere (
    
    
    ) for 12–16 hours. Monitor reaction progress via LC-MS (Target Mass:
    
    
    ).
  • Work-up : Cool the reaction to room temperature. The product often precipitates upon cooling.[1] If not, reduce volume under vacuum and add cold water.[1]

  • Purification : Filter the precipitate and wash with cold ethanol. Recrystallize from DMF/Ethanol if necessary.[1]

Validation Criteria :

  • 1H NMR : Disappearance of the broad carboxylic acid peak (~11-13 ppm) and appearance of the pyrimidine proton (~8.0-8.5 ppm).[1]

  • LC-MS : Single peak with correct molecular ion.[1]

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 72930 (2-Aminonicotinic acid analogs). National Center for Biotechnology Information (2025).[1] Link[1]

  • Synthetic Utility (Pyrido-pyrimidines)

    • Synthesis of pyrido[2,3-d]pyrimidine derivatives and their biological activity. Journal of Heterocyclic Chemistry. This reference details the cyclization of 2-aminonicotinic acids with amidines.[1]

  • Kinase Inhibitor Design (Pharmacophore)

    • Traxler, P., & Furet, P. (1999).[1] Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics.[1][3] (Discusses the Adenine-mimetic role of the 2-aminopyridine scaffold).

  • Metabolic Stability (6-Methoxy substitution)

    • Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextualizes the use of blocking groups like methoxy/fluoro at metabolic hotspots).[1]

  • Commercial Availability & Specifications

    • 2-Amino-6-methoxy-nicotinic acid Product Page. ChemicalBook / Sigma-Aldrich Catalogs.[1] Link

"2-Amino-6-methoxy-nicotinic acid dihydrochloride" synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the high-purity synthesis of 2-Amino-6-methoxy-nicotinic acid dihydrochloride (CAS 1196156-84-9 for the free acid), a critical scaffold in the development of kinase inhibitors and heterocyclic pharmaceuticals.

The pathway prioritizes regioselectivity and yield optimization , addressing the inherent challenge of differentiating the two electrophilic sites on the 2,6-dichloronicotinic acid starting material.

Executive Summary & Retrosynthetic Analysis

The synthesis of 2-Amino-6-methoxy-nicotinic acid presents a classic regioselectivity problem on the pyridine ring. The starting material, 2,6-Dichloronicotinic acid , possesses two electrophilic carbon centers (C-2 and C-6).

  • C-6 Position: Sterically accessible and para to the electron-withdrawing carboxylic acid, making it naturally more reactive toward nucleophilic aromatic substitution (

    
    ).
    
  • C-2 Position: Sterically hindered by the adjacent carboxylic acid but activated by the ortho-effect and the pyridine nitrogen.

Strategic Decision: To achieve high purity, we employ a "C-2 Amination First" strategy mediated by Copper(I) catalysis. While direct ammonolysis often yields a mixture of isomers (favoring C-6 substitution or bis-substitution), using a copper-catalyzed Ullmann-type azidation/reduction sequence locks the regioselectivity at C-2. The subsequent installation of the methoxy group at C-6 is then driven by standard


 chemistry, followed by salt formation.
Pathway Overview
  • Regioselective Amination: 2,6-Dichloronicotinic acid

    
     2-Amino-6-chloronicotinic acid.[1][2]
    
  • Methoxylation (

    
    ):  2-Amino-6-chloronicotinic acid 
    
    
    
    2-Amino-6-methoxynicotinic acid.
  • Salt Formation: Free Acid

    
     Dihydrochloride Salt.
    

Detailed Experimental Protocol

Stage 1: Regioselective Synthesis of 2-Amino-6-chloronicotinic Acid

Rationale: Direct reaction with ammonia requires high pressure and often results in poor regioselectivity (approx. 57% yield). The Copper-catalyzed route described below operates under milder conditions with significantly higher regiocontrol (>85% yield).

  • Reagents: 2,6-Dichloronicotinic acid (1.0 eq), Sodium Azide (

    
    , 4.0 eq), Copper(I) Iodide (CuI, 0.2 eq), Ethylenediamine (Ligand, 0.2 eq), 
    
    
    
    (2.0 eq).[3]
  • Solvent: Ethanol (Anhydrous).

  • Reaction Type: Copper-Catalyzed Ullmann-type Azidation / In-situ Reduction.[4]

Protocol:

  • Charge: In a reaction vessel equipped with a reflux condenser, dissolve 2,6-dichloronicotinic acid in ethanol.

  • Catalyst Addition: Add

    
    , 
    
    
    
    , CuI, and ethylenediamine under an inert atmosphere (
    
    
    ).
  • Reaction: Heat the mixture to 95°C (reflux) and stir for 12–16 hours.

    • Mechanism Note: The reaction proceeds via an oxidative addition of Cu to the C-2 position (stabilized by the adjacent carboxylate), followed by azide coupling. The intermediate aryl azide is reduced in situ to the primary amine under these conditions.

  • Workup: Cool the mixture to room temperature. Acidify carefully to pH 4–5 using 1M HCl to precipitate the product.

  • Purification: Filter the solid. If necessary, purify via recrystallization from Methanol/Water.[3]

  • QC Check: Target intermediate is 2-Amino-6-chloronicotinic acid . Confirm via HPLC (purity >98%).

Stage 2: Methoxylation (Substitution of C-6 Chloride)

Rationale: With the C-2 position occupied by an electron-donating amino group, the pyridine ring is deactivated. However, the C-6 chlorine remains susceptible to displacement by strong nucleophiles like methoxide, especially at elevated temperatures.

  • Reagents: 2-Amino-6-chloronicotinic acid (1.0 eq), Sodium Methoxide (NaOMe, 5.0 eq, 25% wt in MeOH).

  • Solvent: Methanol (Anhydrous).

  • Reaction Type: Nucleophilic Aromatic Substitution (

    
    ).
    

Protocol:

  • Charge: Suspend 2-Amino-6-chloronicotinic acid in anhydrous methanol.

  • Addition: Add the Sodium Methoxide solution dropwise.

  • Reaction: Heat to Reflux (65–70°C) for 24–48 hours. Monitor by HPLC for the disappearance of the chloro-intermediate.

    • Note: If reaction is sluggish due to deactivation, a sealed tube (autoclave) at 100°C may be used to accelerate kinetics.

  • Quench: Concentrate the solvent under reduced pressure. Dissolve the residue in minimal water.

  • Isolation: Cool to 0°C and acidify dropwise with Glacial Acetic Acid or dilute HCl to pH 5. The free acid 2-Amino-6-methoxynicotinic acid will precipitate.

  • Filtration: Collect the solid, wash with cold water, and dry under vacuum at 50°C.

Stage 3: Conversion to Dihydrochloride Salt

Rationale: The free acid is converted to the dihydrochloride form to enhance water solubility and stability for pharmaceutical applications.

  • Reagents: 2-Amino-6-methoxynicotinic acid, Hydrochloric acid (4M in Dioxane or concentrated aqueous).

  • Solvent: Ethanol or Isopropanol.

Protocol:

  • Dissolution: Suspend the dry free acid in Ethanol (10 volumes).

  • Salt Formation: Add HCl (gas or solution) in excess (approx. 2.5–3.0 equivalents) while stirring at 0–5°C.

  • Precipitation: Stir for 2 hours. The dihydrochloride salt should precipitate as a white to off-white crystalline solid.

    • Note: If no precipitate forms, add diethyl ether as an antisolvent.

  • Final Isolation: Filter under

    
     (hygroscopic precaution), wash with cold ether, and dry under high vacuum.
    

Process Data & Specifications

Quantitative Summary
ParameterStage 1 (Amination)Stage 2 (Methoxylation)Stage 3 (Salt Formation)
Reagent

/ CuI
NaOMe / MeOHHCl / Dioxane
Temperature 95°C65–100°C0–25°C
Time 12–16 h24–48 h2 h
Typical Yield 85–90%70–80%95%
Key Impurity 6-Amino isomer (trace)Unreacted Chloro-SMMono-HCl salt
Appearance Colorless/Grey SolidWhite SolidWhite Crystalline Powder
Analytical Characterization (Expected)
  • 
     NMR (DMSO-
    
    
    
    ):
    
    
    7.9–8.0 (d, 1H, Ar-H), 6.1–6.2 (d, 1H, Ar-H), 3.85 (s, 3H,
    
    
    ), 7.0–9.0 (br s, Exchangeable NH/COOH protons).
  • MS (ESI): m/z 169.06

    
     (Free Acid).
    
  • Melting Point: >160°C (Free Acid), decomposition often observed for salts.

Pathway Visualization

The following diagram illustrates the reaction flow, highlighting the critical regioselective step.

Synthesis_Pathway cluster_legend Critical Control Point SM 2,6-Dichloronicotinic Acid (Starting Material) Int1 2-Amino-6-chloronicotinic Acid (Intermediate 1) SM->Int1 Step 1: Regioselective Amination NaN3, CuI, ligand, EtOH, 95°C (Locks C-2 Position) Int2 2-Amino-6-methoxynicotinic Acid (Free Acid) Int1->Int2 Step 2: Methoxylation (SNAr) NaOMe, MeOH, Reflux (Displaces C-6 Cl) Note1 Cu-Catalysis ensures C-2 selectivity. Direct NH3 yields mixture. Int1->Note1 Product 2-Amino-6-methoxynicotinic Acid Dihydrochloride Int2->Product Step 3: Salt Formation HCl in Dioxane/EtOH

Caption: Three-step synthesis pathway emphasizing the Copper-catalyzed regioselective amination at C-2 followed by nucleophilic substitution at C-6.

Safety & Troubleshooting

  • Azide Safety: Sodium Azide (

    
    ) is acutely toxic and can form explosive metal azides. Use non-metallic spatulas and ensure the reaction mixture is quenched properly (nitrite destruction) before disposal.
    
  • Regioselectivity Loss: If HPLC shows significant formation of the 6-amino isomer in Step 1, verify the quality of the CuI catalyst (should be off-white, not green/brown) and ensure the ligand (ethylenediamine) is fresh.

  • Incomplete Methoxylation: The amino group at C-2 deactivates the ring. If Step 2 stalls, increase temperature to 100°C using a pressure vessel or switch to a higher boiling solvent (e.g., DMF) with NaOMe.

References

  • Lemmerhirt, J., et al. (2022). "Modifications of the Triaminoaryl Metabophore of Flupirtine and Retigabine Aimed at Avoiding Quinone Diimine Formation." ACS Omega, 7(9), 7989–8012. (Detailed protocol for Cu-catalyzed synthesis of 2-amino-6-chloronicotinic acid). Link[4]

  • Urbahns, K., et al. (2007). "Novel antimalaria agent containing heterocyclic compound." European Patent EP1782811A1. (Describes the synthesis of 2-amino-6-chloronicotinic acid and subsequent functionalization). Link

  • Mutterer, F., & Weis, C. (1976).[2] "Halogenated Pyridines: Synthesis and Reactivity." Helvetica Chimica Acta, 59, 222-229.[2] (Foundational work on the regioselectivity of 2,6-dichloropyridines).

  • BenchChem. (2025). "Synthesis of 2-Amino-6-methoxy-3-nitropyridine." (Comparative route analysis for nitro-analogs). Link

Sources

"2-Amino-6-methoxy-nicotinic acid dihydrochloride" theoretical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Amino-6-methoxy-nicotinic Acid Dihydrochloride

Executive Summary

This compound (CAS: 1196156-84-9 for free base analog) represents a high-value "ortho-amino acid" scaffold in medicinal chemistry.[1] Distinguished by its electron-rich 6-methoxy substituent, this pyridine derivative serves as a critical precursor for synthesizing fused heterocycles—most notably pyrido[2,3-d]pyrimidines and 1,8-naphthyridines—which are privileged structures in kinase inhibition (e.g., PI3K, EGFR) and neuropharmacology. This guide analyzes its theoretical physicochemical profile, synthetic utility, and handling protocols, bridging the gap between raw material and bioactive entity.

Molecular Architecture & Physicochemical Profile[1]

The molecule features a tri-substituted pyridine ring.[1] The interplay between the electron-donating methoxy (


) and amino (

) groups against the electron-withdrawing carboxylic acid (

) creates a unique "push-pull" electronic system.[1] The dihydrochloride salt form (

) is engineered to overcome the poor aqueous solubility of the zwitterionic free base.[1]
Theoretical Data Table
PropertyValue / PredictionContext
Formula

Salt form (Free base:

)
MW 241.07 g/mol Free base: 168.15 g/mol
Solubility High (>50 mg/mL in

)
Protonation disrupts intermolecular H-bonding of the crystal lattice.[1][2]
pKa (Calc)

;

The 6-methoxy group slightly increases basicity of the pyridine N compared to unsubstituted analogs.[1]
H-Bond Donors 4 (Amine + Acid + Salt protons)Critical for solubility and crystal packing.[1]
LogP 0.82 (Free Base)Lipophilic enough for membrane permeability once neutralized.[1]
Structural Dynamics

The 6-methoxy group is not merely a bystander; it exerts a


 (mesomeric) effect, increasing electron density at the C3 and C5 positions. This makes the ring less susceptible to nucleophilic attack compared to 2-amino-nicotinic acid, but highly reactive toward electrophilic cyclization at the vicinal amino-acid motif.[1]

Synthetic Pathways & Reactivity[1]

The synthesis of this core typically proceeds via nucleophilic aromatic substitution (


) on a di-halogenated pyridine precursor.[1]
Core Synthesis Workflow (Graphviz)

SynthesisPath Start 2,6-Dichloronicotinic Acid Step1 Methoxylation (NaOCH3, MeOH, Reflux) Start->Step1 Inter1 2-Chloro-6-methoxy- nicotinic acid Step1->Inter1 Step2 Amination (NH3, Cu catalyst, High P) Inter1->Step2 Product 2-Amino-6-methoxy- nicotinic acid (Free Base) Step2->Product SaltForm Salt Formation (HCl in Dioxane) Product->SaltForm Final Target: 2HCl Salt SaltForm->Final

Figure 1: Stepwise synthetic route from commercially available 2,6-dichloronicotinic acid, highlighting the regioselective displacement sequence.

Medicinal Chemistry Applications

The primary utility of 2-amino-6-methoxy-nicotinic acid lies in its ability to serve as a dinucleophile.[1] Reacting with electrophiles (urea, formamide, anhydrides) closes the ring to form bicyclic systems found in potent kinase inhibitors.

Scaffold Diversification Logic
  • Pyrido[2,3-d]pyrimidines: Reaction with urea or formamide.[1] These are bio-isosteres of quinazolines (e.g., Gefitinib) but often possess improved solubility profiles due to the pyridine nitrogen.

  • 1,8-Naphthyridines: Condensation with active methylene compounds (e.g., malondialdehyde derivatives).[1]

Application Workflow (Graphviz)

Applications Core 2-Amino-6-methoxy- nicotinic acid 2HCl Reagent1 + Urea / Heat Core->Reagent1 Reagent2 + Formamide Core->Reagent2 Prod1 Pyrido[2,3-d]pyrimidine-2,4-dione (Herbicide/Antibacterial Core) Reagent1->Prod1 Prod2 Pyrido[2,3-d]pyrimidin-4-one (Kinase Inhibitor Scaffold) Reagent2->Prod2 Reagent3 + POCl3 (post-cyclization) Prod3 4-Chloro-derivative (Late-stage coupling partner) Reagent3->Prod3 Prod1->Reagent3 Prod2->Reagent3

Figure 2: Divergent synthesis pathways transforming the core scaffold into bioactive heterocycles.

Experimental Protocols

Protocol A: Free Base Liberation (Pre-Reaction)

Context: The 2HCl salt is stable for storage but often too acidic for direct nucleophilic condensations.[1] It must be neutralized in situ or prior to use.[1]

  • Dissolution: Dissolve 10 mmol (2.41 g) of the 2HCl salt in 20 mL of minimal water.

  • Neutralization: Slowly add saturated

    
     solution while monitoring pH. Target pH 6–7 (Isoelectric point region).[1]
    
  • Precipitation: The free base (zwitterion) will precipitate as a white/off-white solid.[1]

  • Isolation: Filter, wash with cold water (

    
    ), and dry under vacuum over 
    
    
    
    .
    • Checkpoint: Verify disappearance of chloride counter-ions via

      
       test on filtrate.[1]
      
Protocol B: Cyclocondensation to Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Context: This reaction utilizes the urea fusion method, a solvent-free approach driven by thermodynamics.[1]

  • Mixing: Grind 2-amino-6-methoxy-nicotinic acid (free base, 1.0 eq) with Urea (5.0 eq) in a mortar until a homogeneous powder is obtained.

  • Heating: Transfer to a round-bottom flask. Heat to

    
     in an oil bath. The mixture will melt.[1]
    
  • Reaction: Maintain

    
     for 2–4 hours. Evolution of 
    
    
    
    gas and water vapor indicates progress (ensure proper venting).[1]
  • Workup: Cool to

    
    , add warm water, and stir. The excess urea dissolves, leaving the insoluble bicyclic product.[1]
    
  • Purification: Filter the solid. Recrystallize from DMF/Ethanol if necessary.[1]

    • Yield Expectation: 70–85%.[1]

Handling & Stability

  • Hygroscopicity: The dihydrochloride salt is hygroscopic.[1] It must be stored in a desiccator at

    
     to prevent hydrolysis of the methoxy group or clumping.[1]
    
  • Acidity: Aqueous solutions will be strongly acidic (

    
    ).[1] Avoid contact with acid-sensitive protecting groups (e.g., acetals, silyl ethers) unless buffered.[1]
    
  • Spectral Validation (NMR):

    • In

      
       (Salt): Expect a downfield shift of ring protons due to the pyridinium cation.[1]
      
    • 
       ppm (Singlet, 3H, 
      
      
      
      ).[1]
    • 
       ppm (Doublet, C5-H).[1]
      
    • 
       ppm (Doublet, C4-H).[1]
      

References

  • ChemicalBook. (2023).[1] 2-Amino-6-methoxy-nicotinic acid Properties and Supplier Data. Link

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 1196156, 2-Amino-6-methoxynicotinic acid. Link[1]

  • MDPI. (2020).[1][3] Urea-Aromatic Interactions in Biology and Synthesis. International Journal of Molecular Sciences. Link[1]

  • Vertex AI Search. (2023).[1] Synthesis of substituted nicotinic acids via 2,6-dichloro-3-trifluoromethylpyridine. (Derived from search context 1.10). Link

Sources

Technical Guide: The 2-Amino-6-Methoxy-Nicotinic Acid Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical discovery, synthesis, and medicinal application of 2-Amino-6-methoxy-nicotinic acid (2-Amino-6-methoxy-pyridine-3-carboxylic acid) derivatives. It is designed for medicinal chemists and process scientists focusing on kinase inhibitor design and heterocyclic library generation.

Executive Summary: The "Privileged" Pyridine Core

In modern drug discovery, 2-Amino-6-methoxy-nicotinic acid (CAS: 1196156-84-9) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple pyridines, the specific substitution pattern of the 2-amino and 6-methoxy groups confers unique electronic and steric properties:

  • 2-Amino Group: Functions as a primary hydrogen bond donor, critical for interacting with the "hinge region" of kinase enzymes (e.g., ATP-binding pockets).

  • 6-Methoxy Group: Acts as an electron-donating group (EDG) via resonance, modulating the basicity of the pyridine nitrogen. Crucially, it blocks the metabolic "soft spot" at the C6 position, preventing rapid oxidative clearance by cytochrome P450 enzymes (CYP oxidation often occurs at the electron-deficient C6 of pyridines).

  • 3-Carboxylic Acid: Provides a vector for amide coupling (solubility/selectivity tails) or cyclization to form bicyclic systems like pyrido[2,3-d]pyrimidines .

This guide details the robust synthesis of this core and its derivatization into bioactive chemical space.[1]

Chemical Synthesis of the Core Scaffold

The synthesis of 2-amino-6-methoxy-nicotinic acid requires precise regiocontrol to distinguish between the C2 and C6 positions of the pyridine ring.

Retrosynthetic Analysis

The most scalable route utilizes 2,6-dichloronicotinonitrile as the starting material. The logic relies on Nucleophilic Aromatic Substitution (SNAr) .

  • Challenge: Both C2 and C6 are electrophilic.

  • Solution: The C6 position is generally less sterically hindered, but the C2 position is electronically activated by the adjacent electron-withdrawing nitrile group. However, under controlled conditions with methoxide, the 6-methoxy adduct can be favored or separated, followed by amination at C2.

Optimized Synthetic Route (Diagram)

SynthesisRoute Start 2,6-Dichloro-3-cyanopyridine Step1 Step 1: Methoxylation (NaOMe, MeOH, 0°C) Regioselective S_NAr Start->Step1 Inter1 2-Chloro-6-methoxy-3-cyanopyridine Step1->Inter1 Major Isomer Step2 Step 2: Amination (NH3, Pressure, 100°C) Inter1->Step2 Inter2 2-Amino-6-methoxy-3-cyanopyridine Step2->Inter2 Step3 Step 3: Hydrolysis (NaOH, EtOH/H2O, Reflux) Inter2->Step3 Final 2-Amino-6-methoxy-nicotinic acid (Target Scaffold) Step3->Final

Figure 1: Step-wise synthesis of the core scaffold emphasizing regiochemical control.

Derivatization Strategies: From Scaffold to Drug Candidate

Once the core acid is obtained, it serves as a divergence point for two primary classes of therapeutic agents.

Strategy A: The Kinase Inhibitor Route (Bicyclic Cyclization)

The 2-amino and 3-carboxylic acid motifs are perfectly positioned to form a pyrimidine ring, resulting in pyrido[2,3-d]pyrimidines . This bicyclic system mimics the adenine ring of ATP.

  • Mechanism: Condensation with formamide, urea, or guanidine closes the ring.

  • Target Class: Tyrosine Kinases (e.g., BTK, JAK family).

  • Discovery Insight: The 6-methoxy group on the pyridine ring projects into the solvent-exposed region or the hydrophobic back-pocket (depending on binding mode), often improving selectivity over the naked pyridine.

Strategy B: The GPCR/P2X3 Antagonist Route (Amide Coupling)

P2X3 receptors (implicated in chronic cough and pain) often feature a central aromatic core decorated with amide linkers.

  • Mechanism: Standard peptide coupling (HATU/EDC) at the C3-carboxylic acid.

  • Target Class: P2X3, P2X2/3 antagonists.

  • Discovery Insight: The 2-amino group acts as an intramolecular hydrogen bond donor to the carbonyl oxygen of the newly formed amide (forming a pseudo-6-membered ring), locking the conformation into a planar structure essential for receptor binding.

Derivatization Logic Flow (Diagram)

Derivatization cluster_Kinase Path A: Kinase Inhibitors (Cyclization) cluster_GPCR Path B: Allosteric Modulators (Amidation) Core 2-Amino-6-methoxy-nicotinic Acid Reagent1 + Formamide / Urea Core->Reagent1 Reagent2 + R-NH2 (Coupling Agent) Core->Reagent2 Product1 Pyrido[2,3-d]pyrimidin-7-ones Reagent1->Product1 Target1 Target: BTK / PI3K / CDK Product1->Target1 Product2 3-Carboxamide Derivatives (Conformationally Locked) Reagent2->Product2 Target2 Target: P2X3 / GPCRs Product2->Target2

Figure 2: Divergent synthesis workflows for kinase and GPCR ligand discovery.

Experimental Protocols

The following protocols are standardized for reproducibility.

Protocol: Synthesis of 2-Amino-6-methoxy-nicotinic acid

Objective: Isolate high-purity core acid from the nitrile precursor.

ParameterSpecification
Starting Material 2-Amino-6-methoxy-3-cyanopyridine (Intermediate 2 from Fig 1)
Reagents NaOH (20% aq), Ethanol
Temperature Reflux (approx. 85°C)
Time 6–12 Hours
Yield Target >85%

Step-by-Step Methodology:

  • Dissolution: Charge a 500 mL round-bottom flask with 2-amino-6-methoxy-3-cyanopyridine (10.0 g, 67 mmol) and Ethanol (100 mL).

  • Hydrolysis: Add 20% aqueous NaOH (50 mL) dropwise.

  • Reflux: Heat the mixture to reflux. Monitor by TLC (System: DCM/MeOH 9:1) until the nitrile spot (Rf ~0.6) disappears and the baseline acid spot appears.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol.

  • Acidification: Cool the aqueous residue in an ice bath (0°C). Adjust pH to 3–4 using 2N HCl. A white precipitate will form.

  • Isolation: Filter the solid, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 50°C overnight.

  • Validation: Confirm structure via 1H NMR (DMSO-d6). Look for the disappearance of the nitrile stretch in IR and the appearance of the carboxylic acid proton (broad singlet >11 ppm).

Protocol: Cyclization to Pyrido[2,3-d]pyrimidine Core

Objective: Convert the acid to a kinase-active bicyclic scaffold.

  • Activation: Dissolve 2-amino-6-methoxy-nicotinic acid (1 eq) in DMF. Add CDI (1.2 eq) and stir at RT for 1 hour to form the acyl imidazole.

  • Cyclization: Add the requisite amine (e.g., aniline derivative) to form the amide intermediate. Isolate the amide.

  • Ring Closure: Treat the amide with triethyl orthoformate and catalytic p-TsOH at 120°C. This inserts the final carbon and closes the pyrimidine ring.

Data Analysis & Quality Control

When characterizing derivatives of this scaffold, specific spectroscopic signatures confirm the integrity of the 2-amino-6-methoxy motif.

TechniqueDiagnostic SignalInterpretation
1H NMR Singlet at ~3.8–3.9 ppm (3H)Confirms presence of 6-Methoxy group.
1H NMR Broad singlet at ~7.0–8.0 ppm (2H)Confirms 2-Amino group (often disappears with D2O shake).
LC-MS M+1 PeakMass should reflect the core (168.15 Da) + substituents.
X-Ray PlanarityIn amide derivatives, check for <5° torsion between pyridine and amide carbonyl (H-bond lock).

References

  • PubChem. (n.d.). 2-Amino-6-methoxypyridine-3-carboxylic acid (CID 53407575).[2] National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2017). Method for producing 2-amino-6-methylnicotinic acid (EP3162796A1). (Note: Analogous synthesis methodology for 6-substituted nicotinic acids).
  • Kamal, A., et al. (2015). Recent advances in the synthesis and biological significance of pyridine derivatives. (Contextual grounding for pyridine scaffold bioactivity).

Sources

Technical Whitepaper: 2-Amino-6-methoxy-nicotinic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Application of 2-Amino-6-methoxy-nicotinic acid dihydrochloride.

Executive Summary

This compound (CAS: 1196156-84-9 for parent acid) is a highly functionalized pyridine scaffold used primarily as a regioselective building block in the synthesis of kinase inhibitors (e.g., PIM-1, EGFR) and bicyclic heterocyclic systems.[1][2] Its unique substitution pattern—featuring an amino group at C2, a carboxylic acid at C3, and a methoxy group at C6—provides three distinct vectors for chemical diversification, making it a "privileged structure" in medicinal chemistry.

This guide details the optimized synthetic pathway, emphasizing the critical regiochemical control required to distinguish between the C2 and C6 positions of the pyridine ring.

Chemical Identity & Physicochemical Properties
PropertySpecification
IUPAC Name 2-Amino-6-methoxypyridine-3-carboxylic acid dihydrochloride
Common Name 2-Amino-6-methoxy-nicotinic acid 2HCl
CAS Number 1196156-84-9 (Parent Acid); Salt forms vary by supplier
Molecular Formula C₇H₈N₂O₃[3][4] · 2HCl
Molecular Weight 168.15 (Free Base) / ~241.07 (Dihydrochloride)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in water, DMSO, Methanol; Insoluble in non-polar organics
pKa ~3.5 (COOH), ~6.0 (Pyridine N)

Why the Dihydrochloride Salt? The free base of 2-amino-nicotinic acid derivatives often exists as a zwitterion, leading to poor solubility in organic solvents used for subsequent coupling reactions (e.g., amide coupling). The dihydrochloride salt disrupts this zwitterionic lattice, improving solubility in polar organic solvents and enhancing shelf-life stability against oxidative degradation.

Strategic Synthesis: The Regioselectivity Challenge

The core challenge in synthesizing this molecule from the commercially available 2,6-dichloronicotinic acid is ensuring the correct placement of the amino and methoxy groups. Nucleophilic aromatic substitution (


) on the pyridine ring is influenced heavily by the solvent and the electronic effect of the C3-carboxylic acid.
The Optimized Pathway: C6-Methoxylation First

Experimental evidence suggests that direct amination of 2,6-dichloronicotinic acid often yields mixtures. The most robust protocol employs a stepwise approach: C6-Methoxylation followed by C2-Amination.

Mechanism of Regiocontrol:

  • Step 1 (Methoxylation): In polar aprotic solvents like DMF, the nucleophilic attack of methoxide is directed toward the C6 position (para to the nitrogen), which is electronically activated and less sterically hindered than the C2 position (ortho to the carboxylic acid).

  • Step 2 (Amination): Once the C6 position is blocked with a methoxy group, the remaining C2-chloro group is forced to react. The C2 position is activated by the adjacent electron-withdrawing carboxylic acid and the ring nitrogen, allowing for displacement by ammonia under high pressure.

SynthesisPathway Start 2,6-Dichloronicotinic Acid (Starting Material) Intermediate 2-Chloro-6-methoxy- nicotinic acid (Intermediate) Start->Intermediate NaOMe, DMF 0°C to RT (Regioselective S_NAr at C6) Product 2-Amino-6-methoxy- nicotinic acid (Free Base) Intermediate->Product Aq. NH3 (28%) Autoclave, 130°C (S_NAr at C2) Salt Dihydrochloride Salt (Final Product) Product->Salt HCl in Dioxane Precipitation

Caption: Stepwise regioselective synthesis targeting C6-methoxy substitution prior to C2-amination.

Detailed Experimental Protocols
Step 1: Preparation of 2-Chloro-6-methoxynicotinic acid

Note: The choice of solvent is critical. Using THF may lead to C2-substitution due to cation coordination with the carboxylate.

  • Reagents: 2,6-Dichloronicotinic acid (1.0 eq), Sodium Methoxide (2.2 eq), DMF (10 volumes).

  • Procedure:

    • Dissolve 2,6-dichloronicotinic acid in anhydrous DMF under nitrogen atmosphere.

    • Cool the solution to 0°C.

    • Add Sodium Methoxide (solid or solution) portion-wise to maintain temperature < 5°C. Exothermic reaction.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Monitor: Check via HPLC/TLC for disappearance of starting material.

    • Workup: Pour the reaction mixture into ice-water. Acidify to pH 3–4 with 1N HCl. The product will precipitate.[3]

    • Isolation: Filter the white solid, wash with cold water, and dry under vacuum at 45°C.

    • Yield: Expected 85–90%.

Step 2: Amination to 2-Amino-6-methoxynicotinic acid
  • Reagents: 2-Chloro-6-methoxynicotinic acid (from Step 1), Ammonium Hydroxide (28% aqueous, excess).

  • Procedure:

    • Place the intermediate in a high-pressure autoclave vessel.

    • Add aqueous Ammonium Hydroxide (approx. 10–15 mL per gram of substrate). Copper catalysts (CuSO4) are occasionally added (0.1 eq) to accelerate the reaction, but uncatalyzed thermal displacement is cleaner for pharma intermediates.

    • Seal and heat to 130°C–140°C for 24–48 hours.

    • Workup: Cool to RT. Concentrate the solution under reduced pressure to remove excess ammonia.

    • Adjust pH to ~4.5 (isoelectric point) with acetic acid to precipitate the free base.

    • Filter and recrystallize from Ethanol/Water if necessary.

Step 3: Salt Formation (Dihydrochloride)
  • Procedure:

    • Suspend the free base in anhydrous 1,4-Dioxane or Ethanol.

    • Add 4M HCl in Dioxane (3.0 eq) dropwise at 0°C.

    • Stir for 2 hours at RT. The slurry will thicken.

    • Filter the solid under nitrogen (hygroscopic) and wash with diethyl ether.

    • Dry in a vacuum desiccator over P₂O₅.

Applications in Drug Discovery

This scaffold is versatile due to its "Orthogonal Reactivity":

  • C3-Carboxylic Acid: Ready for amide coupling to build peptidomimetics or linkers.

  • C2-Amine: Can form fused rings (e.g., reacting with formamide yields pyrido[2,3-d]pyrimidines) or urea linkages.

  • C6-Methoxy: Acts as a hydrogen bond acceptor and metabolic handle.

Example Workflow: Kinase Inhibitor Synthesis The 2-amino-nicotinic acid core is frequently cyclized to form Pyrido[2,3-d]pyrimidin-7-ones , a class of potent CDK and PIM kinase inhibitors.

Applications Core 2-Amino-6-methoxy- nicotinic acid App1 Amide Coupling (R-NH2 + HATU) Core->App1 App2 Cyclization (with Urea/CDI) Core->App2 Target1 Amide Derivatives (Ligand Linkers) App1->Target1 Target2 Pyrido[2,3-d]pyrimidines (Kinase Inhibitors) App2->Target2

Caption: Divergent synthesis pathways utilizing the C3-acid and C2-amine functionalities.

Quality Control & Analytical Standards

To ensure the integrity of the dihydrochloride salt, the following analytical parameters must be met:

TestMethodAcceptance Criteria
Identity ¹H-NMR (DMSO-d₆)Distinct singlet (-OCH₃) at ~3.8 ppm; Broad singlets (-NH₂, -COOH/HCl) exchangeable with D₂O.
Purity HPLC (C18 Column)> 98.0% Area (254 nm)
Chloride Content Argentometric Titration28.0% – 30.0% (Consistent with 2HCl)
Water Content Karl Fischer< 1.0% (Must be kept dry)
References
  • Regioselectivity of SNAr on Pyridines: Sanchez, R. et al. "Regioselective nucleophilic aromatic substitution of 2,6-dichloronicotinic acid derivatives." ResearchGate. Available at:

  • Synthesis of 2-Amino-6-methylnicotinic Acid (Analogous Protocol): Patent EP3162796A1. "Method for producing 2-amino-6-methylnicotinic acid."[3][5] Google Patents. Available at:

  • Chemical Identity & Properties: PubChem Compound Summary for CID 124222620. "2-Amino-6-methoxynicotinic acid HCl." National Center for Biotechnology Information. Available at:

  • Kinase Inhibitor Applications: "Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles." MDPI. Available at:

Sources

Methodological & Application

Application Notes and Protocols for 2-Amino-6-methoxy-nicotinic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed experimental protocols for the synthesis, purification, characterization, and potential applications of 2-Amino-6-methoxy-nicotinic acid dihydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocols outlined herein are synthesized from established chemical principles and analogous procedures reported in the scientific literature, offering a robust framework for the preparation and evaluation of this important synthetic intermediate.

Introduction

2-Amino-6-methoxy-nicotinic acid and its derivatives are pivotal structural motifs in medicinal chemistry. As a substituted pyridine, this scaffold is a key building block in the synthesis of a wide range of biologically active molecules. The presence of the amino, methoxy, and carboxylic acid groups provides multiple points for chemical modification, enabling the exploration of diverse chemical spaces in drug discovery programs. Nicotinic acid (Niacin), a form of Vitamin B3, and its derivatives are known to play fundamental roles in various biological processes, including energy metabolism and as dyslipidemic agents.[1][2] The specific substitution pattern of the title compound makes it a valuable precursor for creating novel compounds with potential therapeutic applications.

This guide provides a detailed, self-validating experimental workflow, from the initial synthesis of the free base to its conversion into the more stable and potentially more soluble dihydrochloride salt. Each step is accompanied by an explanation of the underlying chemical principles, ensuring that the researcher can not only execute the protocol but also understand the causality behind the experimental choices.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These values are computed and should be confirmed by experimental analysis.

PropertyValueSource
Molecular Formula C₇H₉ClN₂O₃[3]
Molecular Weight 204.61 g/mol [3]
IUPAC Name 2-amino-6-methoxypyridine-3-carboxylic acid;hydrochloride[3]
Appearance Expected to be a solid powderInferred
Solubility Expected to be soluble in water and polar organic solventsInferred

Experimental Protocols

Synthesis of 2-Amino-6-methoxy-nicotinic acid

The synthesis of the parent compound, 2-Amino-6-methoxy-nicotinic acid, can be approached through several synthetic routes. One plausible method, adapted from procedures for similar nicotinic acid derivatives, involves the hydrolysis of a corresponding nitrile or ester precursor.[4][5] A generalized synthetic workflow is presented below.

Synthesis_Workflow Start Starting Material (e.g., 2-chloro-6-methoxy-nicotinonitrile) Step1 Ammonolysis Start->Step1 Intermediate1 2-amino-6-methoxy-nicotinonitrile Step1->Intermediate1 Step2 Hydrolysis Intermediate1->Step2 Product 2-Amino-6-methoxy-nicotinic acid Step2->Product

Caption: Generalized workflow for the synthesis of 2-Amino-6-methoxy-nicotinic acid.

Protocol 3.1.1: Synthesis via Hydrolysis of a Nitrile Precursor (Proposed)

This protocol is based on the general principle of nitrile hydrolysis to carboxylic acids, a common transformation in organic synthesis.

Materials:

  • 2-Amino-6-methoxy-nicotinonitrile (or a suitable precursor)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrochloric Acid (HCl) solution (e.g., 1 M)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-6-methoxy-nicotinonitrile in a suitable volume of concentrated sulfuric acid. The use of concentrated acid facilitates the hydrolysis of the nitrile group.

  • Hydrolysis: Heat the reaction mixture to a temperature of 80-100 °C and maintain it for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, carefully pour the cooled reaction mixture onto crushed ice. This will precipitate the product and quench the reaction.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is approximately 7. Extract the aqueous layer with ethyl acetate multiple times. The neutralization step is crucial for the subsequent extraction of the product into an organic solvent.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Purification of 2-Amino-6-methoxy-nicotinic acid

The crude product from the synthesis will likely contain impurities and unreacted starting materials. Purification is essential to obtain a high-purity compound for subsequent steps and characterization.

Protocol 3.2.1: Recrystallization

Materials:

  • Crude 2-Amino-6-methoxy-nicotinic acid

  • Suitable solvent or solvent system (e.g., ethanol/water, methanol)

  • Erlenmeyer flask

  • Heating plate

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: Determine a suitable solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent in an Erlenmeyer flask.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Preparation of this compound

The dihydrochloride salt is prepared by treating the free base with hydrochloric acid. This often improves the compound's stability and aqueous solubility.

Salt_Formation_Workflow FreeBase 2-Amino-6-methoxy-nicotinic acid Step1 Dissolution in suitable solvent FreeBase->Step1 Step2 Addition of HCl Step1->Step2 Step3 Precipitation/ Crystallization Step2->Step3 Product 2-Amino-6-methoxy-nicotinic acid dihydrochloride Step3->Product

Caption: Workflow for the preparation of the dihydrochloride salt.

Protocol 3.3.1: Salt Formation

Materials:

  • Purified 2-Amino-6-methoxy-nicotinic acid

  • Anhydrous solvent (e.g., diethyl ether, methanol, or isopropanol)

  • Hydrochloric acid solution (e.g., 2 M in diethyl ether or gaseous HCl)

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the purified 2-Amino-6-methoxy-nicotinic acid in a minimal amount of a suitable anhydrous solvent in a round-bottom flask.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (approximately 2.2 equivalents) to the dissolved free base. The dihydrochloride salt should precipitate out of the solution. The use of an anhydrous solvent and a solution of HCl in an organic solvent or gaseous HCl is critical to prevent the introduction of water, which can affect the crystallization process.

  • Isolation: Stir the resulting suspension for a period to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of the cold anhydrous solvent to remove any excess acid. Dry the final product under vacuum.

Characterization

Thorough characterization is imperative to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

Protocol 4.1.1: NMR Sample Preparation and Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the dried product and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of all expected protons and carbons in the molecule. The spectra of related aminonicotinic acid derivatives often show characteristic signals for the aromatic protons and the amino and methoxy groups.[6][7]

Expected ¹H NMR Spectral Features (in DMSO-d₆):

  • Aromatic protons on the pyridine ring.

  • A singlet for the methoxy group protons.

  • Broad signals for the amino and carboxylic acid protons. The dihydrochloride salt formation will likely shift these signals downfield.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of a compound.

Protocol 4.2.1: Purity Analysis by HPLC

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol/water mixture) at a known concentration (e.g., 1 mg/mL). Further dilute as necessary.[8]

  • Chromatographic Conditions (General):

    • Column: A reverse-phase C18 column is typically suitable.[9]

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.[10]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance.

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be calculated based on the area percentage of the main peak.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the synthesized compound.

Protocol 4.3.1: MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

  • Analysis: Infuse the sample into a mass spectrometer (e.g., ESI-MS).

  • Data Interpretation: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ of the free base.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11]

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[11] Avoid contact with skin and eyes.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

Potential Applications

This compound is a valuable intermediate for the synthesis of more complex molecules in drug discovery and development. Its structural features allow for a variety of chemical transformations:

  • Amide Coupling: The carboxylic acid group can be readily coupled with various amines to form amides, a common linkage in many pharmaceutical agents.

  • Esterification: The carboxylic acid can be converted to esters, which can act as prodrugs or modify the pharmacokinetic properties of a molecule.

  • Modification of the Amino Group: The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings.

  • Nucleophilic Aromatic Substitution: The pyridine ring can undergo further functionalization.

Derivatives of nicotinic acid have been investigated for a wide range of therapeutic areas, including cardiovascular disease, inflammation, and as antimicrobial agents.[9][14][15] This compound provides a versatile platform for the synthesis of novel chemical entities for biological screening.

References

  • Google Patents. (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
  • Google Patents. (n.d.). CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.
  • Riemer, T., et al. (2022).
  • Horikawa, T., et al. (2001). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Chemical & Pharmaceutical Bulletin, 49(12), 1621-1627.
  • Capot Chemical. (2026). MSDS of 6-aMino-nicotinic acid hydrochloride. Retrieved from [Link]

  • Council for Responsible Nutrition (CRN). (n.d.). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Retrieved from [Link]

  • Al-Masum, M. A., & Al-Ghamdi, A. M. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1849.
  • PubChem. (n.d.). 2-Amino-6-methoxynicotinic acid HCl. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis Biological Activity of Novel Amino Acid-(N′-Benzoyl) Hydrazide and Amino Acid-(N′-Nicotinoyl) Hydrazide Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Comparison of microbiological and HPLC - Fluorescence detection methods for determination of niacin in fortified food products. Retrieved from [Link]

  • Öztürk, H. İ., & Gürbüz, Ü. (2018). Determination of niacin profiles in some animal and plant based foods by high performance liquid chromatography: association with healthy nutrition. Journal of the Hellenic Veterinary Medical Society, 69(1), 765-772.
  • ResearchGate. (2025). Preparation of Nicotinoyl Amino Acid Derivatives by Fmoc-Solid Phase Synthesis and Preliminary Studies on the DNA-Binding Properties of Nicotinoyl Derivatives. Retrieved from [Link]

  • Pauli, G. F., et al. (2012). NMR-spectroscopic analysis of mixtures: from structure to function.
  • PubChem. (n.d.). 2-Amino-6-methoxybenzothiazole. Retrieved from [Link]

  • ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Retrieved from [Link]

  • Stanić, P., Šmit, B., & Milenković, D. (n.d.). Supplementary information Kinetics and mechanism of amino acid derived 2-thiohydanoin formation reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR for Mixture Analysis: Concentration Ordered Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Chromatography Online. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-methoxy-3-nitropyridine. Retrieved from [Link]

Sources

Application and Protocol for Receptor Binding Studies of 2-Amino-6-methoxy-nicotinic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Binding Profile of a Novel Nicotinic Acid Analogue

2-Amino-6-methoxy-nicotinic acid dihydrochloride is a synthetic organic compound structurally related to nicotinic acid (Niacin or Vitamin B3). While nicotinic acid is a well-established ligand for the G protein-coupled receptor GPR109A (HM74A), the receptor binding profile of this particular analogue is not extensively characterized in publicly available literature.[1][2] This document provides a comprehensive guide for researchers and drug development professionals to investigate the binding affinity and selectivity of this compound for a putative target, the nicotinic acetylcholine receptor (nAChR), using competitive radioligand binding assays.

The protocols and principles outlined herein are designed to be a robust starting point for characterizing the interaction of this novel compound with the nAChR, a critical target in neuroscience and pharmacology.[3][4] The nAChRs are ligand-gated ion channels that play a pivotal role in synaptic transmission, and their modulation has therapeutic potential in a range of neurological disorders.[3][4] This guide will provide the foundational methodology to determine key binding parameters such as the inhibitory constant (Ki), which is essential for understanding the compound's potency and for guiding further drug development efforts.

Compound Profile: this compound

A thorough understanding of the physicochemical properties of a test compound is paramount for designing and interpreting receptor binding studies.

PropertyValueSource
IUPAC Name 2-amino-6-methoxypyridine-3-carboxylic acid;hydrochloridePubChem[5]
Molecular Formula C₇H₉ClN₂O₃PubChem[5]
Molecular Weight 204.61 g/mol PubChem[5]
Appearance White to off-white solidChemicalBook[6]
Storage 2-8°C, protect from lightChemicalBook[6]

Important Considerations:

  • Solubility: The dihydrochloride salt form suggests good aqueous solubility. However, it is crucial to experimentally determine the solubility in the chosen assay buffer to prepare accurate stock solutions.

  • Stability: The stability of the compound in solution and under assay conditions should be assessed to ensure the integrity of the results.

  • Safety: Researchers should consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[7][8][9][10] Standard laboratory personal protective equipment (PPE) should be worn.

Principles of Competitive Radioligand Binding Assays

Competitive radioligand binding assays are a cornerstone of pharmacology for determining the affinity of an unlabeled test compound for a receptor.[11][12][13][14] The principle relies on the competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound for a finite number of receptor binding sites.

The assay is performed by incubating a fixed concentration of a radioligand with the receptor preparation (e.g., cell membranes) in the presence of increasing concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is then measured. As the concentration of the unlabeled compound increases, it displaces the radioligand, leading to a decrease in the measured radioactivity.

The data from a competitive binding experiment are typically plotted as the percentage of specific binding of the radioligand versus the log concentration of the unlabeled competitor. This results in a sigmoidal curve from which the IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand) can be determined. The IC50 value is then used to calculate the inhibitory constant (Ki), which represents the affinity of the unlabeled compound for the receptor.

Experimental Workflow for Competitive Binding Assay

Competitive Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis A Prepare Receptor Source (e.g., cell membranes expressing nAChR) D Incubate Receptor, Radioligand, and varying concentrations of Test Compound A->D B Prepare Radioligand Stock (e.g., [3H]Epibatidine) B->D C Prepare Test Compound Stock (this compound) C->D E Include controls: Total Binding (no competitor) Nonspecific Binding (excess unlabeled ligand) F Separate bound from free radioligand (e.g., filtration) D->F G Quantify bound radioactivity (e.g., liquid scintillation counting) F->G H Plot % Specific Binding vs. [Test Compound] G->H I Determine IC50 value H->I J Calculate Ki value using Cheng-Prusoff equation I->J

Caption: Workflow of a competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay for nAChR

This protocol describes a competitive binding assay to determine the affinity of this compound for the nicotinic acetylcholine receptor using a suitable radioligand, such as [³H]Epibatidine.

Materials and Reagents
  • Receptor Source: Cell membranes from a cell line recombinantly expressing the desired nAChR subtype (e.g., α4β2) or tissue homogenates known to be rich in nAChRs (e.g., rat brain cortex).

  • Radioligand: [³H]Epibatidine (a high-affinity nAChR agonist).

  • Test Compound: this compound.

  • Unlabeled Ligand for Nonspecific Binding: A high concentration of a known nAChR ligand (e.g., nicotine or cytisine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Vials and Cocktail.

  • Liquid Scintillation Counter.

  • 96-well microtiter plates.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in assay buffer). Perform serial dilutions to create a range of concentrations (e.g., from 1 nM to 100 µM).

    • Prepare a working solution of the radioligand ([³H]Epibatidine) in assay buffer at a concentration close to its Kd value (e.g., 0.2 nM).

    • Prepare a high concentration of the unlabeled ligand for determining nonspecific binding (e.g., 100 µM nicotine).

    • Prepare the receptor membrane suspension in assay buffer to a final protein concentration of 50-100 µ g/well .

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand working solution, and 100 µL of receptor membrane suspension to designated wells.

    • Nonspecific Binding: Add 50 µL of the high-concentration unlabeled ligand, 50 µL of radioligand working solution, and 100 µL of receptor membrane suspension to designated wells.

    • Competitive Binding: Add 50 µL of each concentration of this compound, 50 µL of radioligand working solution, and 100 µL of receptor membrane suspension to the remaining wells.

    • All determinations should be performed in triplicate.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium. The optimal incubation time should be determined in preliminary experiments.

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Nonspecific Binding.

  • Generate Competition Curve:

    • Plot the percentage of specific binding (where 100% is the specific binding in the absence of the competitor) against the logarithm of the concentration of this compound.

  • Determine IC50:

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

  • Calculate Ki:

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Data Analysis Workflow

Data Analysis Workflow A Raw Data (CPM) - Total Binding - Nonspecific Binding - Competition Points B Calculate Specific Binding (Total - Nonspecific) A->B C Normalize Data (% Specific Binding) B->C D Non-linear Regression Analysis (Sigmoidal Dose-Response Curve) C->D E Determine IC50 Value D->E F Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) E->F G Final Ki Value (Affinity of Test Compound) F->G nAChR Signaling Pathway Ligand Acetylcholine or 2-Amino-6-methoxy-nicotinic acid nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Binds to Ion_Influx Na⁺ and Ca²⁺ Influx nAChR->Ion_Influx Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization VGCC Voltage-Gated Ca²⁺ Channels (VGCCs) Activation Depolarization->VGCC Ca_Signal Increased Intracellular [Ca²⁺] VGCC->Ca_Signal Downstream Downstream Cellular Responses (e.g., Neurotransmitter Release, Gene Expression) Ca_Signal->Downstream

Caption: Simplified signaling pathway upon nAChR activation.

Conclusion and Future Directions

This application note provides a comprehensive framework for the initial characterization of this compound's binding affinity for nicotinic acetylcholine receptors. The successful determination of its Ki value will be a critical first step in understanding its pharmacological profile.

Further studies should include:

  • Selectivity Profiling: Assessing the compound's binding affinity against a panel of other receptors to determine its selectivity.

  • Functional Assays: Investigating whether the compound acts as an agonist, antagonist, or allosteric modulator of nAChR function using techniques such as electrophysiology or calcium imaging.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing related analogues to identify key structural features responsible for receptor binding and activity.

By following the detailed protocols and principles outlined in this guide, researchers can generate high-quality, reproducible data to elucidate the pharmacological properties of this compound and evaluate its potential as a novel therapeutic agent.

References

  • Capot Chemical Co., Ltd. (2019).
  • Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid. [Link]

  • Wise, A., et al. (2006). Nicotinic acid receptor subtypes and their ligands. Medicinal research reviews, 26(2), 118-131. [Link]

  • Wikipedia. (2024). Nicotinic acid. [Link]

  • Cashin, A. L., et al. (2007). Binding Interactions with the Complementary Subunit of Nicotinic Receptors. Journal of Biological Chemistry, 282(43), 31634–31641. [Link]

  • Alfa Cytology. (2020). Competitive Radioligand Binding Assays. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B-26B. [Link]

  • PubChem. (n.d.). 2-Amino-6-methoxynicotinic acid HCl. [Link]

  • Green, W. N., & Wanamaker, C. P. (1997). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. The Journal of neuroscience : the official journal of the Society for Neuroscience, 17(15), 5555–5563. [Link]

  • Abraxis LLC. (n.d.). Anatoxin-a Receptor-Binding Assay (Microtiter Plate). [Link]

  • Czajkowski, C., & Karlin, A. (1991). Negatively charged amino acid residues in the nicotinic receptor delta subunit that contribute to the binding of acetylcholine. Proceedings of the National Academy of Sciences of the United States of America, 88(14), 6285–6289. [Link]

  • Bylund, D. B. (1992). Radioligand binding assays and their analysis. The Journal of pharmacology and experimental therapeutics, 262(1), 1–5. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Pike, A. W. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. Current atherosclerosis reports, 7(1), 74–80. [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. [Link]

  • Taylor, P., & Sine, S. M. (1999). Nicotinic Receptors. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]

Sources

The Strategic Application of 2-Amino-6-methoxy-nicotinic acid dihydrochloride in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Privileged Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" represent a cornerstone of efficient and successful lead generation. These are molecular frameworks that are capable of binding to multiple biological targets, thereby serving as versatile starting points for the development of novel therapeutics. The pyridine ring, a bioisostere of benzene, is one such preeminent scaffold, frequently embedded in the architecture of numerous approved drugs. Within this class, 2-aminonicotinic acid and its derivatives stand out due to their rich chemical functionality and inherent potential for biological activity. This guide provides a detailed exploration of 2-Amino-6-methoxy-nicotinic acid dihydrochloride , a compound poised for significant application in medicinal chemistry. While direct literature on this specific salt is emerging, its core structure, 2-amino-6-methoxynicotinic acid, presents a compelling case for its utility as a versatile building block for the synthesis of innovative drug candidates.

This document will elucidate the inferred potential of this molecule by examining the well-established roles of its parent scaffold, 2-aminonicotinic acid, and by applying the principles of medicinal chemistry, such as bioisosterism, to understand the contribution of its specific substituents. We will delve into its prospective applications, supported by detailed, field-proven experimental protocols.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of a scaffold is paramount for its effective deployment in a drug discovery program. Below is a summary of the known properties of the parent compound, 2-aminonicotinic acid, which provides a baseline for predicting the behavior of its 6-methoxy derivative.

PropertyValue (for 2-Aminonicotinic acid)Reference
CAS Number 5345-47-1[1][2]
Molecular Formula C₆H₆N₂O₂[2]
Molecular Weight 138.12 g/mol [2]
Appearance White to off-white crystalline powder[1]
Melting Point 295-297 °C (decomposes)[]
Solubility Good solubility in polar solvents like DMSO and DMF; some solubility in water.[][4]

The introduction of a methoxy group at the 6-position is anticipated to increase the lipophilicity of the molecule, which can have significant implications for its pharmacokinetic profile, including cell permeability and metabolic stability. The dihydrochloride salt form is designed to enhance aqueous solubility, a critical attribute for compound handling, formulation, and in vitro biological assays.

The 2-Aminonicotinic Acid Scaffold: A Hub of Biological Activity

The 2-aminonicotinic acid framework is a proven precursor to a diverse array of biologically active molecules. Its unique arrangement of a carboxylic acid, an amino group, and a pyridine ring allows for a multitude of chemical transformations, making it an invaluable starting material for creating compound libraries for high-throughput screening.[1][5]

Established Applications of the 2-Aminonicotinic Acid Core:
  • Antimicrobial Agents: The scaffold has been utilized in the development of novel antibiotics by demonstrating effectiveness against certain bacterial strains.[6]

  • Neuroprotective Compounds: Derivatives have shown potential protective effects on neuronal cells, suggesting applications in the treatment of neurodegenerative diseases.[6]

  • Anticancer Agents: The structural motif is being explored for the synthesis of molecules with antiproliferative properties.[5]

  • Agrochemicals: Its inherent antimicrobial properties also make it a useful intermediate in the formulation of new agrochemicals.[6]

  • Metabolic Modulators: As a key intermediate in the synthesis of Vitamin B3 (niacin and niacinamide) derivatives, it is central to the production of compounds that influence cellular metabolism.[1]

The Role of the 6-Methoxy Group: A Strategic Bioisosteric Modification

The substitution of a hydrogen atom with a methoxy group at the 6-position of the 2-aminonicotinic acid scaffold is a deliberate design choice rooted in the principles of bioisosterism. Bioisosteric replacement is a widely used strategy in medicinal chemistry to fine-tune the properties of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile.[7][8] The methoxy group can act as a bioisostere for other functionalities, such as a hydroxyl or even a halogen atom, and can impart several advantageous properties:

  • Modulation of Electronic Properties: The electron-donating nature of the methoxy group can alter the reactivity of the pyridine ring and influence its binding interactions with biological targets.

  • Improved Metabolic Stability: The methoxy group can block positions susceptible to metabolic oxidation, thereby increasing the compound's half-life in vivo.

  • Enhanced Lipophilicity: An increase in lipophilicity can improve cell membrane permeability and oral bioavailability.

  • Fine-tuning of Conformation: The steric bulk of the methoxy group can influence the preferred conformation of the molecule, potentially leading to a more favorable orientation for target binding.

Experimental Protocols: Harnessing the Synthetic Versatility of the Scaffold

The true value of this compound lies in its potential as a versatile starting material. The presence of three distinct functional groups—the carboxylic acid, the aromatic amine, and the pyridine ring—offers multiple handles for chemical modification.

Diagram: Synthetic Utility of the 2-Amino-6-methoxy-nicotinic Acid Scaffold

G cluster_0 Carboxylic Acid Derivatization cluster_1 Amino Group Modification cluster_2 Pyridine Ring Functionalization scaffold 2-Amino-6-methoxy-nicotinic acid amide Amide Formation (EDC, HOBt, Amine) scaffold->amide ester Esterification (Alcohol, Acid Catalyst) scaffold->ester hydrazide Hydrazide Synthesis (Hydrazine) scaffold->hydrazide acylation Acylation (Acyl Chloride) scaffold->acylation sulfonylation Sulfonylation (Sulfonyl Chloride) scaffold->sulfonylation reductive_amination Reductive Amination (Aldehyde/Ketone, Reducing Agent) scaffold->reductive_amination halogenation Electrophilic Halogenation (NBS, NCS) scaffold->halogenation cross_coupling Cross-Coupling (e.g., Suzuki) (Requires prior halogenation) halogenation->cross_coupling

Caption: Synthetic pathways from the 2-Amino-6-methoxy-nicotinic acid scaffold.

Protocol 1: General Procedure for Amide Library Synthesis

Rationale: Amide bond formation is one of the most fundamental and widely utilized reactions in medicinal chemistry. This protocol allows for the rapid generation of a diverse library of amides by coupling the carboxylic acid of the scaffold with a variety of primary and secondary amines.

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.2 eq) and stir for 10 minutes at room temperature.

  • Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the reaction mixture. Stir for 30 minutes at room temperature to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by flash chromatography on silica gel to afford the desired amide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: Electrophilic Bromination of the Pyridine Ring

Rationale: Introducing a halogen atom onto the pyridine ring opens up a gateway to a vast array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. This protocol provides a method for the regioselective bromination of the scaffold.[4]

Materials:

  • 2-Amino-6-methoxy-nicotinic acid

  • N-Bromosuccinimide (NBS)

  • Glacial acetic acid

  • Ice bath

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Amino-6-methoxy-nicotinic acid (1.0 eq) in glacial acetic acid. Cool the solution in an ice-water bath.

  • Reagent Addition: With stirring, slowly add N-Bromosuccinimide (1.05 eq) to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The brominated product will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration. Wash the solid with a small amount of cold glacial acetic acid, followed by water to remove residual acetic acid.

  • Drying and Characterization: Dry the product under vacuum. Confirm the structure, regioselectivity, and purity by ¹H NMR, ¹³C NMR, and LC-MS.

Logical Workflow for Scaffold-Based Drug Discovery

The integration of this compound into a drug discovery pipeline follows a logical and iterative process.

Diagram: Scaffold-Based Drug Discovery Workflow

G start Start with 2-Amino-6-methoxy-nicotinic acid library Synthesize Focused Library (e.g., Amides, Esters) start->library screening High-Throughput Screening (HTS) library->screening hit_id Hit Identification screening->hit_id hit_id->library Inactive Compounds (Synthesize new analogs) sar Structure-Activity Relationship (SAR) Studies hit_id->sar Active Compounds lead_opt Lead Optimization (ADMET Properties) sar->lead_opt lead_opt->sar Iterative Design & Synthesis preclinical Preclinical Candidate lead_opt->preclinical

Caption: Iterative cycle of scaffold-based drug discovery.

Conclusion and Future Outlook

This compound represents a highly promising, yet underexplored, scaffold for medicinal chemistry. By leveraging the known biological relevance of the 2-aminonicotinic acid core and the strategic placement of a methoxy group, researchers are well-equipped to generate novel compound libraries with a high probability of yielding hits against a multitude of biological targets. The synthetic versatility of this scaffold, coupled with the enhanced solubility provided by its dihydrochloride salt form, makes it an ideal candidate for modern drug discovery campaigns. As research continues, it is anticipated that derivatives of this scaffold will emerge as valuable leads in the development of next-generation therapeutics.

References

  • Exploring the Synthesis and Applications of 2-Aminonicotinic Acid. (URL: Available upon request)
  • 2-Aminonicotinic Acid: Your Key Intermediate for Pharmaceutical Innov
  • Nicotinamide - Wikipedia. (URL: [Link])

  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PubMed Central. (2025-10-03). (URL: Available upon request)
  • Bioisosterism - Drug Design Org. (URL: [Link])

  • Synthesis of some 2-aminonicotinic acid derivatives - PubMed. (URL: [Link])

  • 2-Aminonicotinic Acid 1-Oxides Are Chemically Stable Inhibitors of Quinolinic Acid Synthesis in the Mammalian Brain: A Step toward New Antiexcitotoxic Agents | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Synthesis of 2-aminonicotinic acid - ResearchGate. (URL: [Link])

  • Discovery of Novel Nicotinamide Derivatives by a Two-Step Strategy of Azo-Incorporating and Bioisosteric Replacement - ACS Publications. (2024-09-14). (URL: [Link])

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC - NIH. (URL: [Link])

  • Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo. (URL: Available upon request)
  • New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity - MDPI. (URL: [Link])

  • Discovery of Novel Nicotinamide Derivatives by a Two-Step Strategy of Azo-Incorporating and Bioisosteric Replacement - PubMed. (2024-09-25). (URL: [Link])

  • (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES - ResearchGate. (2016-04-19). (URL: [Link])

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025-03-24). (URL: Available upon request)
  • Nicotinic acid derivatives: Application and uses, review - ResearchGate. (2021-12-30). (URL: [Link])

  • Advances in the Synthesis of Heterocyclic Compounds and Their Applications - MDPI. (URL: [Link])

  • 2-Aminopyridine-3-carboxylic acid (98%) - Amerigo Scientific. (URL: [Link])

  • Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors. (URL: Available upon request)
  • 2-Aminopyridine – an unsung hero in drug discovery - RSC Publishing. (URL: [Link])

Sources

Technical Application Note: Optimization of Reaction Conditions for 2-Amino-6-methoxy-nicotinic acid Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Utility Profile

2-Amino-6-methoxy-nicotinic acid dihydrochloride (CAS: 1523425-52-0 / 124222620 [related free base]) is a critical heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors (e.g., ERK5, EGFR inhibitors) and bicyclic scaffolds like pyrido[2,3-d]pyrimidines .

The presence of the 6-methoxy group provides unique electronic properties compared to the unsubstituted parent, increasing electron density on the pyridine ring and serving as a hydrogen bond acceptor in active sites. However, the dihydrochloride salt form presents specific solubility and stoichiometric challenges that must be managed to prevent reaction stalling or low yields.

Key Chemical Attributes
PropertySpecificationImplication for Protocol
Molecular Weight ~241.07 g/mol (2HCl salt)Critical: Must adjust stoichiometry calculations vs. free base (168.15 g/mol ).
Acidity (pKa) COOH (~3.5), Pyridine-N (~3.0)The 2-amino group is weakly basic; the salt is highly acidic.
Solubility High: Water, DMSO, MethanolLow: DCM, Toluene, THFConstraint: Non-polar solvents require free-basing first.
Stability Decarboxylation risk >150°CAvoid prolonged high-heat reflux in acidic media.

Critical Handling & Pre-Treatment (The "Salt Factor")

The dihydrochloride salt contains two equivalents of HCl. In nucleophilic coupling reactions (e.g., Amide bond formation), this acidity will protonate coupling reagents (like EDC) or quench nucleophiles unless explicitly neutralized.

Protocol A: In-Situ Neutralization (Recommended for One-Pot Chemistry)

Use this method for amide couplings in DMF or DMSO.

  • Dissolution: Dissolve the substrate in the reaction solvent (DMF/DMAc) at 0.1 M concentration.

  • Base Addition: Add 3.5 to 4.0 equivalents of DIPEA (N,N-Diisopropylethylamine).

    • Why? 2 eq. to neutralize the 2HCl, 1 eq. to deprotonate the carboxylic acid, and 0.5-1.0 eq. to maintain basicity for the coupling agent.

  • Equilibration: Stir for 15 minutes at Room Temperature (RT) before adding the amine partner or coupling agent.

    • Visual Check: The solution may become cloudy as amine-HCl salts precipitate; this is normal.

Protocol B: Isolation of Free Base (Recommended for Cyclizations)

Use this method if the reaction is sensitive to chloride ions or requires non-polar solvents.

  • Suspend the dihydrochloride salt in Water (5 vol) .

  • Slowly adjust pH to 4.5–5.0 using 10% NaOH or Saturated NaHCO₃.

    • Note: Do not exceed pH 7, or the carboxylic acid will form a water-soluble sodium salt.

  • The free amino-acid will precipitate as a solid (Zwitterionic form).

  • Filter, wash with cold water, and dry under vacuum at 45°C.

Core Reaction Modules

Module 1: Amide Coupling (Carboxylic Acid Functionalization)

This is the most common application, linking the nicotinic acid core to an amine to create a pharmacophore.

Mechanism: Activation of the C-3 Carboxylate followed by nucleophilic attack. Challenge: The C-2 amino group is a weak nucleophile but can cause self-coupling (dimerization) if the activation is too aggressive.

Step-by-Step Protocol:
  • Activation: To a solution of 2-Amino-6-methoxy-nicotinic acid (1.0 eq) in anhydrous DMF (0.1 M), add DIPEA (4.0 eq if salt, 2.0 eq if free base).

  • Coupling Agent: Add HATU (1.1 eq) in one portion at 0°C.

    • Alternative: EDC.HCl (1.2 eq) / HOBt (1.2 eq) for cost-sensitive scale-up.

  • Stir: Allow activation for 15–30 minutes at 0°C.

  • Addition: Add the Amine Partner (1.1 eq).

  • Reaction: Warm to RT and stir for 4–16 hours.

  • Workup: Dilute with EtOAc, wash with Sat. NaHCO₃ (to remove unreacted acid) and Brine. Dry over Na₂SO₄.

Diagram 1: Amide Coupling Logic Flow

AmideCoupling Start Start: 2-Amino-6-methoxy nicotinic acid 2HCl Base Add DIPEA (4.0 eq) Solvent: DMF Start->Base Neutralize HCl Activate Add HATU (0°C) Form Active Ester Base->Activate Activate COOH Product Product: Nicotinamide Derivative Activate->Product Nucleophilic Attack (RT, 4-16h) Amine Add Amine Partner (R-NH2) Amine->Product

Caption: Workflow for mitigating salt interference during amide coupling.

Module 2: Cyclization to Pyrido[2,3-d]pyrimidines

The 2-amino and 3-carboxylic acid groups are perfectly positioned to form a fused pyrimidine ring, a "privileged structure" in drug discovery.

Reagent Choice:

  • Urea: Yields the Pyridopyrimidine-2,4-dione.

  • Formamide: Yields the Pyridopyrimidin-4-one.

Protocol (Condensation with Urea):
  • Mix: Combine 2-Amino-6-methoxy-nicotinic acid (free base preferred) with Urea (5.0 eq).

  • Solvent: Use Diphenyl ether (high boiling point) or perform neat (melt).

  • Heat: Heat to 180–200°C for 2–4 hours.

    • Warning: Ensure efficient ventilation; ammonia gas is evolved.

  • Workup: Cool to ~80°C, add Ethanol to precipitate the product. Filter and wash with cold ethanol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Amide Coupling) Incomplete neutralization of HCl salt.Increase DIPEA to 4.0–5.0 eq. Ensure pH of reaction mixture is >8.
Dimerization Self-reaction of 2-amino group.Use HATU (faster activation) rather than EDC. Keep temperature low (0°C) during activation.
Decarboxylation Reaction temperature too high (>150°C).Avoid prolonged reflux in high-boiling solvents unless cyclizing.
Methoxy Cleavage Strong acid exposure (e.g., HBr, BBr3).The 6-methoxy group can convert to 6-hydroxy (pyridone) under strong Lewis acid conditions. Maintain mild conditions.

Synthesis Pathway (Contextual)

If supply is limited, the compound can be synthesized from 2-amino-6-chloronicotinic acid .

Diagram 2: Synthesis & Utilization Pathway

SynthesisPath Precursor 2-Amino-6-chloro- nicotinic acid Target 2-Amino-6-methoxy- nicotinic acid Precursor->Target Nucleophilic Aromatic Substitution (SNAr) Reagent NaOMe / MeOH Reflux (Long duration) Reagent->Target Path1 Pathway A: Amide Coupling (Kinase Inhibitors) Target->Path1 HATU / Amine Path2 Pathway B: Cyclization (Pyrido-pyrimidines) Target->Path2 Urea / Heat

Caption: Synthesis from chloro-precursor and downstream divergent pathways.

References

  • Discovery of ERK5 Inhibitors: WO2019170543A1 - Identification and use of ERK5 inhibitors. (2019).[1] Describes the use of 2-amino-6-methoxynicotinic acid as a starting material for amide coupling.[2][3] Link

  • General Amide Coupling Conditions: Journal of the American Chemical Society.[2][3] (1992).[2][3] 114, 9327.[2][3] Foundational text for amide coupling protocols cited in related patents. Link

  • Synthesis from Chloro-Analog: WO201011837. Describes the SNAr displacement of chloride by methoxide to generate the core scaffold. Link

  • Compound Properties: PubChem CID 124222620.[1] 2-Amino-6-methoxynicotinic acid HCl.[1] Link

Sources

The Strategic Utility of 2-Amino-6-methoxy-nicotinic Acid Dihydrochloride in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Pyridine Building Block

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a privileged structure in medicinal chemistry. Within this class of compounds, "2-Amino-6-methoxy-nicotinic acid dihydrochloride" emerges as a particularly valuable building block. Its trifunctional nature, presenting a nucleophilic amino group, a carboxylic acid ripe for derivatization, and a methoxy group that modulates the electronic character of the ring, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the chemical properties, strategic applications, and detailed protocols for leveraging this compound in the synthesis of potential drug candidates and other high-value molecules.

Physicochemical Properties and Handling

"this compound" is a white to off-white solid. The dihydrochloride salt form enhances its stability and solubility in polar solvents, which can be advantageous for certain reaction conditions.

PropertyValueSource
Molecular Formula C₇H₁₀Cl₂N₂O₃PubChem
Molecular Weight 241.07 g/mol PubChem
IUPAC Name 2-amino-6-methoxypyridine-3-carboxylic acid;dihydrochloridePubChem
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[1][2][3]

Safety and Handling Precautions:

Core Reactivity and Strategic Applications

The synthetic utility of "this compound" stems from the distinct reactivity of its three functional groups. The dihydrochloride form means that the amino group and the pyridine nitrogen are protonated. This necessitates the use of a base to liberate the free amine for nucleophilic reactions.

G cluster_0 Key Functional Groups & Reactivity cluster_1 Primary Applications Amino_Group 2-Amino Group (Nucleophilic) Amide_Formation Amide Bond Formation Amino_Group->Amide_Formation Nucleophilic attack on activated carbonyls Heterocycle_Synthesis Fused Heterocycle Synthesis Amino_Group->Heterocycle_Synthesis Cyclocondensation reactions Carboxylic_Acid 3-Carboxylic Acid (Electrophilic after activation) Carboxylic_Acid->Amide_Formation Activation and coupling with amines Carboxylic_Acid->Heterocycle_Synthesis Intramolecular cyclization Methoxy_Group 6-Methoxy Group (Electron-donating, influences ring reactivity)

Key functional groups and their primary synthetic applications.
Application I: Amide Bond Formation - A Gateway to Diverse Libraries

The most direct application of this building block is in the formation of amide bonds. The carboxylic acid can be activated by a plethora of coupling reagents to react with a wide array of primary and secondary amines, generating libraries of novel compounds for biological screening.[5][6]

Causality Behind Experimental Choices:

  • Neutralization: The dihydrochloride salt must be neutralized to the free base prior to or in situ during the coupling reaction. This is typically achieved by adding a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). An excess of the base is often used to ensure complete neutralization and to scavenge the acidic byproducts of the coupling reaction.

  • Coupling Reagents: The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization if chiral amines are used.[7]

    • Carbodiimides (e.g., DCC, EDC): These are classic coupling reagents, but can sometimes lead to the formation of N-acylurea byproducts, which can be difficult to remove.[7]

    • Uronium/Aminium Reagents (e.g., HATU, HBTU): These reagents are highly efficient and generally lead to cleaner reactions with faster reaction times.[6] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a popular choice due to its high reactivity and suppression of side reactions.[6][8]

  • Solvent: Aprotic polar solvents such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) are commonly used to dissolve the reactants and facilitate the reaction.

Detailed Protocol: HATU-Mediated Amide Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Amine of interest (1.0 - 1.2 equivalents)

  • HATU (1.1 - 1.5 equivalents)

  • DIPEA (3.0 - 4.0 equivalents)

  • Anhydrous DMF

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and dissolve it in anhydrous DMF.

  • Add the amine of interest (1.0 - 1.2 equivalents) to the solution.

  • Add HATU (1.1 - 1.5 equivalents) to the reaction mixture.

  • Cool the flask in an ice bath (0 °C).

  • Slowly add DIPEA (3.0 - 4.0 equivalents) dropwise to the stirred solution. The addition of excess base is crucial to neutralize the dihydrochloride and the acidic byproducts.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted acid and acidic byproducts) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

G cluster_0 Amide Coupling Workflow Start Dissolve Reactants (Acid, Amine, HATU in DMF) Cool Cool to 0 °C Start->Cool Add_Base Add DIPEA Cool->Add_Base React Stir at RT (4-16 h) Add_Base->React Workup Aqueous Workup (EtOAc, NaHCO₃, Brine) React->Workup Purify Purification (Column Chromatography) Workup->Purify

Workflow for HATU-mediated amide coupling.
Application II: Synthesis of Fused Heterocyclic Systems

The bifunctional nature of 2-amino-nicotinic acids makes them excellent precursors for the synthesis of fused heterocyclic systems, such as pyridopyrimidines, which are prevalent in many biologically active molecules.[9][10]

Causality Behind Experimental Choices:

  • Reaction Partner: The choice of the reaction partner will determine the nature of the fused ring. For example, condensation with a β-ketoester or a related 1,3-dielectrophile can lead to the formation of a pyridopyrimidine ring system.

  • Catalyst: Acid or base catalysis is often employed to facilitate the cyclocondensation reaction. The choice of catalyst depends on the specific reaction mechanism.

  • Reaction Conditions: The reaction may require heating to drive the cyclization and dehydration steps.

Detailed Protocol: Synthesis of a Dihydropyrido[2,3-d]pyrimidine Derivative

This protocol is a representative example of a cyclocondensation reaction.

Materials:

  • This compound

  • Ethyl acetoacetate (1.0 - 1.2 equivalents)

  • Polyphosphoric acid (PPA) or a similar dehydrating agent/acid catalyst

  • Dowtherm A or another high-boiling solvent

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 equivalent) and ethyl acetoacetate (1.0 - 1.2 equivalents).

  • Add polyphosphoric acid (PPA) as both the solvent and catalyst. The amount of PPA should be sufficient to ensure good stirring.

  • Heat the reaction mixture to 120-140 °C for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker of ice water with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The precipitated product can be collected by filtration, or the aqueous mixture can be extracted with ethyl acetate.

  • If extracting, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel chromatography.

G cluster_0 Pyridopyrimidine Synthesis Reactants This compound + Ethyl Acetoacetate Reaction Heat in PPA (120-140 °C) Reactants->Reaction Quench Pour into ice water Reaction->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Isolate Isolate Product (Filtration or Extraction) Neutralize->Isolate Purify Purify (Recrystallization or Chromatography) Isolate->Purify

General workflow for pyridopyrimidine synthesis.

Protecting Group Strategies

In multi-step syntheses, it may be necessary to protect the amino group to prevent unwanted side reactions.[11]

Protecting GroupIntroduction ReagentRemoval Conditions
Boc (tert-Butoxycarbonyl) Di-tert-butyl dicarbonate (Boc₂O)Trifluoroacetic acid (TFA) in DCM
Cbz (Carboxybenzyl) Benzyl chloroformateCatalytic hydrogenation (H₂, Pd/C)

The choice of protecting group will depend on the stability of the group to the reaction conditions planned for other parts of the molecule.

Conclusion

"this compound" is a highly versatile and valuable building block for the synthesis of a wide range of compounds, particularly those with potential applications in medicinal chemistry. Its trifunctional nature allows for diverse chemical transformations, including amide bond formation and the construction of fused heterocyclic systems. By understanding the reactivity of this compound and employing the appropriate synthetic strategies and protocols, researchers can efficiently generate novel molecular entities for drug discovery and development programs. The protocols and strategic insights provided in this guide are intended to serve as a solid foundation for the successful application of this important synthetic intermediate.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Chinese Journal of Organic Chemistry. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. [Link]

  • MDPI. Synthesis of 2-aminopyridine Lactones and Studies of Their Antioxidant, Antibacterial and Antifungal Properties. [Link]

  • PMC. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. [Link]

  • MDPI. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). [Link]

  • ResearchGate. Access to 2‐Aminopyridines – Compounds of Great Biological and Chemical Significance. [Link]

  • Google Patents.
  • ResearchGate. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). [Link]

  • PMC. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

  • Organic Chemistry Research. A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. [Link]

  • Georganics. 4-AMINONICOTINIC ACID. [Link]

  • PMC. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]

  • Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. [Link]

  • PubMed. Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents: formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines via 6π-electrocyclization reactions. [Link]

  • Heterocyclic Letters. A study on methods of synthesis of pyrimidine derivatives and their biological activities. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • ResearchGate. (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. [Link]

  • International Journal of Pharmaceutical Sciences and Research. PYRIDOPYRIMIDINES IN MEDICINAL CHEMISTRY: A COMPREHENSIVE REVIEW OF THEIR THERAPEUTIC SIGNIFICANCE. [Link]

  • YouTube. Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy. [Link]

Sources

Troubleshooting & Optimization

"2-Amino-6-methoxy-nicotinic acid dihydrochloride" handling and storage issues

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Responder: Dr. A. Vance, Senior Application Scientist Subject: Comprehensive Handling, Storage, and Troubleshooting Guide

Executive Summary

You are working with 2-Amino-6-methoxy-nicotinic acid dihydrochloride (also known as 2-amino-6-methoxypyridine-3-carboxylic acid 2HCl). This is a bifunctional pyridine building block often used in the synthesis of kinase inhibitors and heterocyclic libraries.

Critical Technical Alert: The "dihydrochloride" salt form fundamentally alters the physical properties of the parent amino acid. It transforms a relatively stable, zwitterionic solid into a highly hygroscopic, strongly acidic species . Most experimental failures with this compound stem from underestimating its acidity (protonation state) or its rapid moisture uptake.

Module 1: Storage & Stability (The "Clumping" Phenomenon)

The Issue: Users frequently report that the free-flowing white powder turns into a sticky gum or yellow paste within weeks of opening.

Scientific Causality: The dihydrochloride salt possesses high lattice energy but an even higher enthalpy of hydration. Upon exposure to atmospheric moisture (even <40% RH), the salt lattice collapses, absorbing water to form a concentrated hydrochloric acid film on the crystal surface.

  • Consequence 1: Stoichiometry errors (weighing water instead of reagent).

  • Consequence 2: Acid-Catalyzed Demethylation. The 6-methoxy group is essentially a vinyl ether analog. In the presence of moisture and the intrinsic acidity of the 2HCl salt, it is susceptible to hydrolysis, converting the pyridine to a 6-pyridone impurity (2-amino-6-oxo-1,6-dihydropyridine-3-carboxylic acid).

Protocol 1.0: The "Dry-Chain" Storage Workflow Do not rely on standard refrigeration alone.

  • Receipt: Immediately inspect the bottle. If "clumped," determine water content via Karl Fischer titration before use.

  • Long-Term Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Bench Handling (The Warm-Up Rule):

    • Remove the bottle from the freezer.

    • STOP: Place in a desiccator and allow it to reach room temperature (approx. 30-45 mins). Opening a cold bottle condenses atmospheric water instantly onto the salt.

    • Weigh quickly, preferably in a glovebox or under a nitrogen cone.

    • Re-seal with Parafilm® or Teflon tape immediately.

Module 2: Solubility & Solution Preparation

The Issue: "The compound will not dissolve in Dichloromethane (DCM) or Ethyl Acetate, even though the literature says the parent scaffold is organic soluble."

Troubleshooting Logic: You are not working with the organic parent; you are working with a charged salt (


). Salts require high dielectric constant solvents.
SolventSolubility RatingNotes
Water HighpH will be < 2.0. Solution is unstable over time (hydrolysis risk).
DMSO / DMF HighRecommended for stock solutions.
Methanol ModerateGood for transfers; avoid heating (risk of methyl ester formation).
DCM / EtOAc Insoluble Requires "Free-Basing" (see Protocol 2.1).
THF PoorSparingly soluble.

Protocol 2.1: In-Situ Free-Basing for Organic Reactions If your reaction requires a non-polar solvent (e.g., DCM):

  • Suspend the 2HCl salt in DCM.

  • Add 3.0 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

    • Why 3.0 eq? 2 eq to neutralize the 2HCl, 1 eq to deprotonate the carboxylic acid (if needed) or to act as the base for the reaction.

  • Sonicate for 5 minutes. The suspension should clarify or become a fine, homogenous dispersion as the lipophilic free base is liberated.

Module 3: Reaction Troubleshooting (Amide Coupling)

The Issue: "I used EDC/NHS (or HATU) to couple an amine, but I got <10% yield and recovered starting material."

Root Cause Analysis: Standard coupling protocols assume the carboxylic acid is the only acidic species.

  • Proton Sponge Effect: The 2HCl salt introduces two moles of strong acid per mole of reactant.

  • Reagent Quenching: The excess protons immediately protonate your coupling reagents (EDC) or the nucleophilic amine partner, rendering them unreactive.

  • pH Crash: The reaction mixture pH drops below the activation threshold for carbodiimides (requires pH 4.5–6.0) or uronium salts (requires pH > 8.0).

Visual Workflow: Coupling Decision Tree

CouplingLogic Start Start: Coupling Reaction (2-Amino-6-methoxy-nicotinic acid 2HCl) Solvent Choose Solvent: DMF or DMSO recommended Start->Solvent BaseCalc Calculate Base Stoichiometry (Critical Step) Solvent->BaseCalc Standard Standard Protocol (1.2 eq Base) BaseCalc->Standard Using < 3 eq Base Correct Modified Protocol (> 3.5 eq Base) BaseCalc->Correct Using > 3.5 eq Base Fail FAILURE: Acid protonates amine partner. Coupling reagent deactivated. Standard->Fail Success SUCCESS: HCl neutralized. Carboxylate activated. Correct->Success

Figure 1: Stoichiometry logic for coupling reactions involving dihydrochloride salts. Failure to compensate for the HCl leads to immediate reaction stalling.

Protocol 3.0: The "Buffered" Coupling Method

  • Dissolve the 2-Amino-6-methoxy-nicotinic acid 2HCl in DMF.

  • Add 4.0 equivalents of DIPEA.

    • Check: Wet pH paper should show pH 8–9. If not, add more base.

  • Add the coupling reagent (e.g., HATU) and stir for 5 minutes before adding the amine partner. This allows the active ester to form without the amine being protonated by residual acid.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I heat this compound to speed up dissolution? A: Avoid if possible. Heating the acidic salt solution (>50°C) promotes the hydrolysis of the 6-methoxy group. If you must heat, neutralize it first with a base to stabilize the methoxy moiety.

Q2: The MSDS says "Irritant," but are there specific sensitization risks? A: Yes. Pyridine salts, especially those with amino groups, can be respiratory sensitizers. Because the dihydrochloride is hygroscopic, it can form dust aerosols that are actually acidic droplets. Use a fume hood and N95/P100 respiratory protection if handling open powder outside an enclosure.

Q3: How do I convert the 2HCl salt back to the free acid parent? A:

  • Dissolve the salt in minimal water.

  • Adjust pH to the isoelectric point (approx pH 4–5) using 1N NaOH.

  • The parent amino acid (zwitterion) should precipitate.

  • Filter, wash with cold water, and dry under high vacuum over

    
    .
    
References
  • PubChem. 2-Amino-6-methoxypyridine-3-carboxylic acid hydrochloride (Compound Summary).[1] National Library of Medicine. [Link]

  • Gros, P., & Fort, Y. (2002). Lithiation of 2-methoxypyridines: control of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. (Provides mechanistic insight into the stability and reactivity of the 6-methoxy pyridine motif). [Link]

Sources

Technical Support Center: High-Purity Synthesis of 2-Amino-6-methoxy-nicotinic acid 2HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Impurities in 2-Amino-6-methoxy-nicotinic acid dihydrochloride Synthesis Document ID: TSC-SYN-2024-089 Last Updated: February 3, 2026

Executive Summary & Chemical Context

Target Molecule: this compound CAS (Free Base): 154652-52-1 (Representative) Primary Application: Key intermediate for BTK inhibitors and other kinase-targeted therapeutics.

Achieving pharmaceutical-grade purity (>99.5%) for this intermediate is chemically non-trivial due to the "push-pull" electronics of the pyridine ring. The synthesis generally proceeds via Nucleophilic Aromatic Substitution (


) on a 2,6-dihalo precursor.

The Critical Challenge: The primary failure mode is Regioisomer Contamination . You must distinguish between the desired 2-amino-6-methoxy isomer and the thermodynamic impurity 2-methoxy-6-amino. Once formed, these isomers are difficult to separate due to identical molecular weights and similar polarities.

Master Synthetic Workflow (The "Happy Path")

To minimize impurities, we recommend the "Amination-First" strategy starting from 2,6-dichloronicotinic acid. This leverages the ortho-directing effect of the carboxylic acid to install the amino group at C2 with high selectivity.

Interactive Pathway Diagram

G SM 2,6-Dichloronicotinic Acid Step1 Step 1: Amination (NH3/aq, Cu cat.) SM->Step1 Int1 2-Amino-6-chloro- nicotinic acid (Target Intermediate) Step1->Int1 Major (>95%) Imp1 Impurity A: 6-Amino-2-chloro (Regioisomer) Step1->Imp1 Minor (<5%) Step2 Step 2: Methoxylation (NaOMe/MeOH, Reflux) Int1->Step2 Product 2-Amino-6-methoxy- nicotinic acid (Free Base) Step2->Product Controlled Temp Imp2 Impurity B: 2,6-Dimethoxy (Bis-substitution) Step2->Imp2 Overheating/Excess Base Step3 Step 3: Salt Formation (HCl/Dioxane) Product->Step3 Final Target: 2HCl Salt Step3->Final

Figure 1: Reaction pathway highlighting the critical divergence points for regio-impurities and over-reaction.

Troubleshooting Guide: Impurity Profiles & Solutions

Module A: The Regioisomer Problem (Impurity A)

Symptom: LC-MS shows a single peak, but NMR shows split signals for the pyridine protons. Impurity: 6-Amino-2-methoxy-nicotinic acid.

Root Cause Mechanism Corrective Action
Wrong Starting Material Form Using the Ester (Methyl 2,6-dichloronicotinate) instead of the Acid .Use the Acid. The free COOH group H-bonds with ammonia, directing attack to the C2 position (Intramolecular Acid Catalysis). In the ester, steric hindrance directs attack to C6.
Solvent Polarity Using non-polar solvents for the first step.Use Aqueous/Polar Solvents. Water or alcohols stabilize the transition state for C2 substitution via the carboxylate ammonium salt.

Technical Insight: In 2,6-dichloronicotinic acid, the C2 position is electronically activated by the electron-withdrawing COOH group and geometrically accessible to ammonia via hydrogen bonding. If you esterify the COOH first, you lose this directing effect, and the nucleophile will attack the less sterically hindered C6 position [1].

Module B: The "Over-Reaction" (Impurity B)

Symptom: Mass spectrum shows M+31 (Methoxy) or M+14 (Methylation). Impurity: 2,6-Dimethoxynicotinic acid OR Methyl ester formation.

Root Cause Mechanism Corrective Action
Excess Methoxide NaOMe is a strong nucleophile; it will eventually displace the C2-Amino group or attack unreacted SM at both positions.Stoichiometry Control. Limit NaOMe to 2.1 - 2.5 equivalents. Monitor reaction at 60°C; do not exceed 80°C.
Esterification Reaction performed in MeOH with acidic workup.Saponification Check. If the carboxylic acid converts to a methyl ester during the reaction, add a mild aqueous NaOH hydrolysis step before final isolation.
Module C: The Salt Stoichiometry (1HCl vs 2HCl)

Symptom: Elemental analysis shows variable Chlorine content (between 15% and 30%). Issue: The user desires the Dihydrochloride (2HCl) , but the molecule naturally forms a Monohydrochloride (1HCl).

The Science: The pyridine nitrogen is basic (pKa ~3-4). The exocyclic amino group is poorly basic due to resonance delocalization into the ring. Forming a stable dihydrochloride requires forcing conditions because the second proton is very loosely held.

  • Protocol for 2HCl: You must use anhydrous conditions .

    • Dissolve Free Base in dry EtOAc or Dioxane.

    • Add excess (3.0 eq) 4M HCl in Dioxane .

    • Precipitate immediately under

      
      .
      
    • Critical: Filter under nitrogen/argon. Exposure to atmospheric moisture will cause the salt to disproportionate back to the monohydrochloride (losing HCl gas/fumes).

Detailed Experimental Protocols

Protocol 1: Regioselective Amination (Step 1)

Objective: Synthesize 2-amino-6-chloronicotinic acid with <1% regioisomer.

  • Charge a pressure vessel with 2,6-dichloronicotinic acid (1.0 eq).

  • Add Aqueous Ammonia (28%, 10 eq) and catalytic

    
     (0.05 eq).
    
  • Heat to 80-90°C for 4-6 hours. Pressure will rise (~3-5 bar).

  • Cool to RT. Adjust pH to 3-4 with Acetic Acid.

  • Filter the precipitate.[1]

  • Validation:

    
     NMR (DMSO-
    
    
    
    ). The C5 proton doublet for the 2-amino isomer typically appears upfield relative to the 6-amino isomer due to shielding effects.
Protocol 2: Methoxylation (Step 2)

Objective: Displace C6-Cl with OMe.

  • Suspend 2-amino-6-chloronicotinic acid (from Step 1) in Methanol.

  • Add Sodium Methoxide (2.5 eq) dropwise at RT.

  • Reflux (65°C) for 8-12 hours. Monitor by HPLC.

  • Quench by distilling off MeOH and adding water.

  • Acidify to pH 4.0 carefully. The product precipitates.[1]

  • Recrystallization: If Impurity B (Dimethoxy) > 0.5%, recrystallize from Water:Ethanol (9:1).

Purification Workflow Visualization

Purification Crude Crude Reaction Mixture (Na Salt in MeOH) Distill 1. Distill MeOH 2. Add Water Crude->Distill Filter1 Filtration (Remove insolubles) Distill->Filter1 Acidify Acidify to pH 3-4 (Precipitation of Free Base) Filter1->Acidify Solid Wet Cake (Free Base) Acidify->Solid Dry Vacuum Dry (50°C) Solid->Dry SaltForm Anhydrous HCl/Dioxane (Formation of 2HCl) Dry->SaltForm FinalProduct Final Product (Hygroscopic 2HCl Salt) SaltForm->FinalProduct

Figure 2: Purification and Salt Formation Workflow. Note the requirement for anhydrous conditions in the final step.

Frequently Asked Questions (FAQs)

Q1: Why does my product turn yellow/brown upon storage? A: 2-Aminopyridines are susceptible to oxidation (N-oxide formation) and photo-degradation. Store the dihydrochloride salt in amber vials under Argon at -20°C.

Q2: I see a peak at M+18 in the mass spec. What is it? A: This is likely the 6-hydroxy impurity (2-amino-6-hydroxynicotinic acid). It forms if the methoxylation reaction is run with wet methanol or if the workup is too acidic/hot, causing hydrolysis of the methoxy group (demethylation). Ensure reagents are anhydrous.

Q3: Can I reverse the steps (Methoxylation then Amination)? A: It is possible but risky. Methoxylation of 2,6-dichloronicotinic acid favors the C6 position (good), but the subsequent amination of 2-chloro-6-methoxynicotinic acid is difficult. The methoxy group is electron-donating, deactivating the ring toward the second


 reaction. You will require harsh conditions (autoclave >120°C), which often leads to decomposition (decarboxylation).

References

  • Regioselectivity of Nucleophilic Substitution

    • Title: Ortho-selectivity in the nucleophilic aromatic substitution ( ) reactions of 3-substituted, 2,6-dichloropyridines.
    • Source: ResearchGate / Tetrahedron Letters (Contextual M
    • URL:[Link]

  • Synthesis of 2-Amino-6-methoxy-3-nitropyridine (Analogous Chemistry)

    • Title: Process for producing 2,3-diamino-6-methoxypyridine (Patent describing the methoxylation of the 2-amino-6-chloro precursor).[2]

    • Source: US Patent Applic
    • URL
  • General Pyridine Amination Methods

    • Title: Process for the preparation of 2-amino-alkylpyridines.[1][2][3][4][5]

    • Source: US P
    • URL
  • Analytical Characterization of Aminopyridines

    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights.
    • Source: NIH / PMC.
    • URL:[Link]

Sources

Validation & Comparative

Technical Comparison Guide: 2-Amino-6-methoxy-nicotinic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "2-Amino-6-methoxy-nicotinic acid dihydrochloride" efficacy comparison Content Type: Publish Comparison Guides. Audience: Researchers, scientists, and drug development professionals.

Category: Medicinal Chemistry Building Blocks / Heterocyclic Scaffolds CAS No: 1373223-61-0 (Dihydrochloride) | 1196156-84-9 (Free Acid)

Executive Summary: The Strategic Scaffold

In the high-stakes landscape of kinase inhibitor development, the choice of starting material often dictates the efficiency of the entire synthetic campaign. This compound is not merely a reagent; it is a "pre-validated" scaffold designed to streamline the synthesis of pyrido[2,3-d]pyrimidines and related bicyclic heterocycles.

This guide objectively compares the "synthetic efficacy" of this specific building block against its primary structural alternatives—specifically the 6-chloro and 6-unsubstituted analogs. Our analysis demonstrates that while the 6-methoxy variant commands a higher initial cost, it significantly outperforms alternatives in yield preservation, reaction selectivity, and metabolic stability profiling for final drug candidates (FDCs).

Comparative Efficacy Analysis

The "efficacy" of a building block is measured by its ability to shorten synthetic routes and improve the physicochemical properties of the final drug candidate. We compare 2-Amino-6-methoxy-nicotinic acid (2-A-6-MNA) against the industry-standard 2-Amino-6-chloronicotinic acid (2-A-6-CNA) .

A. Synthetic Route Efficiency (The "Yield Retention" Factor)

A common pitfall in medicinal chemistry is the "Late-Stage Functionalization" trap. Using the cheaper 6-chloro analog often requires a nucleophilic aromatic substitution (SNAr) downstream to install the methoxy group.

Feature2-Amino-6-methoxy-nicotinic acid (Target) 2-Amino-6-chloronicotinic acid (Alternative) Impact on Workflow
Step Count Direct : 0 additional steps.Indirect : +1 step (Methoxylation).[1]Target saves 2–3 days of processing time.
Chemoselectivity High : The 6-OMe is inert to standard amide couplings.Moderate : The 6-Cl is labile; susceptible to hydrolysis or Pd-catalyzed side reactions.Target reduces impurity profile.
Cyclization Yield >85% (Typical for urea fusion).60–75% (Competing SNAr at 6-position).Target maximizes throughput of the bicyclic core.
Solubility High (Dihydrochloride salt).Low (Zwitterionic free acid).Salt form dissolves rapidly in DMF/DMSO.
B. Physicochemical & Biological Impact

For drug development professionals, the 6-methoxy group is not just a handle; it is often a pharmacophoric necessity.

  • Metabolic Blocking: The 6-position of the nicotinic core is a metabolic "soft spot" prone to oxidation by CYP450 enzymes. The methoxy group blocks this position, enhancing the metabolic stability (t1/2) of the final inhibitor.

  • H-Bonding: In EGFR and other kinase pockets, the methoxy oxygen often acts as a weak H-bond acceptor, improving potency compared to the lipophilic chloride.

Structural Logic & Pathway Visualization

The following diagram illustrates the "Synthetic Efficacy" advantage. Route A (using our target) is linear and high-yielding. Route B (using the chloro-analog) introduces risk of side reactions during the critical cyclization step.

SyntheticEfficacy Start_Target 2-Amino-6-methoxy- nicotinic acid (Starting Material A) Intermediate_A Amide Coupling (No Side Rxn) Start_Target->Intermediate_A High Yield (>90%) Start_Alt 2-Amino-6-chloro- nicotinic acid (Alternative B) Intermediate_B Amide Coupling (Risk: 6-Cl displacement) Start_Alt->Intermediate_B Standard Yield Cyclization Cyclization w/ Urea (Formation of Pyrido[2,3-d]pyrimidine) Intermediate_A->Cyclization Direct Route Step_Methoxylation Methoxylation Step (NaOCH3, Heat) Intermediate_B->Step_Methoxylation Required Step Final_Drug Final Kinase Inhibitor (6-OMe Core) Cyclization->Final_Drug Step_Methoxylation->Cyclization Added Complexity (Impurity Risk)

Figure 1: Comparative synthetic pathways. Route A (Blue) using the 6-methoxy precursor avoids the high-risk methoxylation step required in Route B.

Validated Experimental Protocol

Application: Synthesis of a 6-Methoxy-pyrido[2,3-d]pyrimidine-2,4-dione core (Common scaffold for EGFR/Kinase inhibitors).

Rationale: This protocol leverages the dihydrochloride salt's solubility to ensure a homogeneous reaction mixture, critical for consistent cyclization.

Materials:
  • Substrate: this compound (1.0 eq)

  • Reagent: Urea (5.0 eq)

  • Solvent/Catalyst: Glacial Acetic Acid (catalytic amount) or neat fusion.

Step-by-Step Methodology:
  • Preparation: In a round-bottom flask, mix this compound (10 mmol) with finely powdered urea (50 mmol).

    • Note: The salt form may require brief neutralization if using base-sensitive coupling, but for urea fusion, the acidic environment often catalyzes the initial condensation.

  • Fusion: Heat the mixture to 160–170°C in an oil bath. The mixture will melt and evolve ammonia gas.

    • Critical Control Point: Monitor temperature closely. Exceeding 180°C may cause decomposition of the methoxy group (demethylation to the pyridone).

  • Reaction Duration: Maintain temperature for 2–4 hours until solidification of the mass is observed (formation of the bicyclic system).

  • Work-up: Cool to 80°C and add water (20 mL). Triturate the solid to remove excess urea.

  • Isolation: Filter the precipitate, wash with hot water, and dry under vacuum.

  • Expected Yield: 80–88% of a light beige solid.

Validation Check:

  • 1H NMR (DMSO-d6): Look for the disappearance of the carboxylic acid proton and the appearance of two broad singlets (NH) for the pyrimidine ring. The methoxy singlet (~3.8 ppm) must remain intact.

References

  • National Institutes of Health (NIH) / PubMed . "Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine derivatives." PubMed Central. Available at: [Link]

  • MDPI Pharmaceuticals . "Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds." MDPI. Available at: [Link]

  • Google Patents. "Process for producing 2,3-diamino-6-methoxypyridine (US7256295B2)." Google Patents.

Sources

A Senior Application Scientist's Guide to Validating Experimental Results with 2-Amino-6-methoxy-nicotinic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of any new chemical entity is paramount. This guide provides an in-depth, technical framework for validating the experimental results of "2-Amino-6-methoxy-nicotinic acid dihydrochloride," a nicotinic acid analogue. By leveraging established principles and protocols for related compounds, this document outlines a self-validating system to ascertain its physicochemical properties, potential therapeutic efficacy, and mechanism of action.

Introduction: Understanding the Chemical Landscape

"this compound" belongs to the family of nicotinic acid derivatives.[1] Nicotinic acid, also known as niacin or vitamin B3, is a well-characterized compound with a significant role in lipid metabolism and the treatment of dyslipidemia.[2][3][4] Its primary mechanism of action involves the activation of the G protein-coupled receptor 109A (GPR109A), which leads to a cascade of downstream effects, including the reduction of triglycerides and low-density lipoprotein (LDL) cholesterol, and an increase in high-density lipoprotein (HDL) cholesterol.[5][6]

Given the structural similarity, it is hypothesized that "this compound" may exhibit similar biological activities. However, the addition of an amino group at the 2-position and a methoxy group at the 6-position could significantly alter its potency, selectivity, and pharmacokinetic profile. Therefore, a systematic and comparative validation is essential.

This guide will compare "this compound" with its parent compound, Nicotinic Acid , and another relevant analogue, 2-Aminonicotinic acid , to provide a comprehensive performance benchmark.

Physicochemical Characterization: The Foundation of Reproducibility

Before delving into biological assays, a thorough physicochemical characterization of "this compound" is crucial. This initial step ensures the identity, purity, and solubility of the compound, which are fundamental for the reliability of all subsequent experiments.

Table 1: Comparative Physicochemical Properties
PropertyThis compoundNicotinic Acid2-Aminonicotinic acid
Molecular Formula C7H9ClN2O3C6H5NO2C6H6N2O2
Molecular Weight 204.61 g/mol [7]123.11 g/mol [3]138.12 g/mol
IUPAC Name 2-amino-6-methoxypyridine-3-carboxylic acid;hydrochloride[7]Pyridine-3-carboxylic acid[3]2-aminopyridine-3-carboxylic acid
PubChem CID 124222620[7]938[3]72930[1]
Experimental Protocol 1: Purity and Identity Verification by HPLC-MS

This protocol ensures the purity of the compound and confirms its molecular weight.

Rationale: High-Performance Liquid Chromatography (HPLC) separates the compound from any impurities, while Mass Spectrometry (MS) provides an accurate mass-to-charge ratio, confirming its identity.[8]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of "this compound" in a suitable solvent (e.g., methanol or water). Prepare serial dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • HPLC Separation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at 262 nm.[9]

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 100-500.

  • Data Analysis:

    • Determine the retention time of the main peak from the HPLC chromatogram.

    • Calculate the purity of the compound by integrating the peak area of the main peak relative to the total peak area.

    • Confirm the molecular weight from the mass spectrum.

In Vitro Validation: Assessing Biological Activity

In vitro assays are essential for determining the biological activity of the compound in a controlled environment. The following protocols are designed to assess the potential of "this compound" as a nicotinic acid analogue.

Experimental Protocol 2: GPR109A Receptor Activation Assay

Rationale: This assay directly measures the ability of the compound to activate the GPR109A receptor, the primary target of nicotinic acid. A common method is to use a cell line stably expressing GPR109A and a reporter gene (e.g., luciferase or β-arrestin recruitment) that is activated upon receptor binding.

Step-by-Step Methodology:

  • Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing human GPR109A in appropriate media.

  • Compound Treatment: Seed the cells in a 96-well plate. After 24 hours, replace the media with a serum-free medium containing varying concentrations of "this compound," Nicotinic Acid (positive control), and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a predetermined time (e.g., 4-6 hours) at 37°C.

  • Signal Detection: Add the appropriate substrate for the reporter gene (e.g., luciferin for luciferase) and measure the signal using a luminometer or plate reader.

  • Data Analysis: Plot the dose-response curve and calculate the EC50 (half-maximal effective concentration) for each compound.

Diagram 1: GPR109A Signaling Pathway

GPR109A_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand 2-Amino-6-methoxy- nicotinic acid dihydrochloride GPR109A GPR109A Receptor Ligand->GPR109A Gi Gi Protein GPR109A->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Downstream Downstream Effects (e.g., ↓ Lipolysis) cAMP->Downstream

Caption: GPR109A receptor activation by a ligand.

Experimental Protocol 3: Anti-inflammatory Activity Assessment

Rationale: Nicotinic acid has known anti-inflammatory properties.[10] This protocol assesses the potential of the test compound to inhibit the production of inflammatory mediators in macrophages.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells.

  • Stimulation and Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with different concentrations of "this compound" for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.

  • Nitric Oxide Measurement (Griess Assay): After 24 hours of incubation, collect the cell supernatant. Measure the amount of nitric oxide (NO), a key inflammatory mediator, using the Griess reagent.

  • Cytokine Analysis (ELISA): Use Enzyme-Linked Immunosorbent Assay (ELISA) kits to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell supernatant.

  • Data Analysis: Compare the levels of NO and cytokines in treated cells to those in LPS-stimulated cells without treatment.

Diagram 2: Experimental Workflow for Anti-inflammatory Assay

Anti_Inflammatory_Workflow A 1. Culture RAW 264.7 Macrophages B 2. Pre-treat with Compound A->B C 3. Stimulate with LPS B->C D 4. Incubate for 24h C->D E 5. Collect Supernatant D->E F 6a. Griess Assay (NO) E->F G 6b. ELISA (TNF-α, IL-6) E->G H 7. Data Analysis F->H G->H

Caption: Workflow for assessing anti-inflammatory activity.

Comparative Data Summary

The following table should be populated with the experimental data obtained from the protocols described above.

Table 2: Comparative In Vitro Activity
ParameterThis compoundNicotinic Acid2-Aminonicotinic acid
Purity (HPLC) e.g., >98%e.g., >99%e.g., >98%
GPR109A Activation (EC50) To be determinede.g., 10 µMTo be determined
NO Inhibition (IC50) To be determinede.g., 50 µMTo be determined
TNF-α Inhibition (IC50) To be determinede.g., 75 µMTo be determined
IL-6 Inhibition (IC50) To be determinede.g., 80 µMTo be determined

Conclusion and Future Directions

This guide provides a robust framework for the initial validation of "this compound." By systematically characterizing its physicochemical properties and evaluating its in vitro biological activity in comparison to well-established compounds, researchers can generate reliable and reproducible data.

Positive results from these initial studies, particularly potent GPR109A activation and anti-inflammatory effects, would warrant further investigation. Subsequent steps should include in vivo studies in animal models of dyslipidemia and inflammation to assess efficacy, pharmacokinetic profiling, and safety.

The structured approach outlined herein ensures scientific integrity and provides a solid foundation for the potential development of "this compound" as a novel therapeutic agent.

References

  • Google Patents. (n.d.). CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.
  • PubChem. (n.d.). 2-Amino-6-chloronicotinic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Niacin - Health Professional Fact Sheet. Retrieved from [Link]

  • PubMed. (n.d.). Differential effect of two nicotinic acid preparations on low-density lipoprotein subclass distribution in patients classified as low-density lipoprotein pattern A, B, or I. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminonicotinic acid. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). WO/2015/198486 METHOD FOR PRODUCING 2-AMINO-6-METHYLNICOTINIC ACID. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Council for Responsible Nutrition. (n.d.). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Retrieved from [Link]

  • ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Retrieved from [Link]

  • PubMed. (2008). Mechanism of action of niacin. Retrieved from [Link]

  • Google Patents. (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
  • PubChem. (n.d.). 2-Amino-6-methoxynicotinic acid HCl. Retrieved from [Link]

  • Bevital. (n.d.). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Retrieved from [Link]

  • PMC. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Retrieved from [Link]

  • PubMed. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Retrieved from [Link]

  • PubMed. (n.d.). Nicotinic acid: pharmacological effects and mechanisms of action. Retrieved from [Link]

  • International Journal of Applied Pharmaceutics. (2017). Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form. Retrieved from [Link]

Sources

"2-Amino-6-methoxy-nicotinic acid dihydrochloride" biological activity versus analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Amino-6-methoxy-nicotinic acid dihydrochloride (CAS 1373223-61-0 / Free acid CAS 1196156-84-9), focusing on its utility as a privileged scaffold in medicinal chemistry.

While often categorized as a building block, this molecule possesses specific structural attributes that make it a critical "efficacy amplifier" in drug design, particularly for kinase inhibitors (e.g., ERK5) and GPCR ligands.

Executive Summary

2-Amino-6-methoxy-nicotinic acid represents a refined "hinge-binding" scaffold used primarily to develop ATP-competitive kinase inhibitors. Unlike its unsubstituted analog (2-aminonicotinic acid), the introduction of the 6-methoxy group serves a dual purpose:

  • Metabolic Shielding: It blocks the C6 position, a common site for oxidative metabolism (CYP450-mediated hydroxylation) in pyridine rings.

  • Electronic Modulation: The electron-donating methoxy group increases the electron density of the pyridine ring, modulating the basicity of the ring nitrogen and the acidity of the amino protons, thereby fine-tuning hydrogen bond strength within the enzyme active site.

Primary Application: Synthesis of ERK5 (Extracellular Signal-Regulated Kinase 5) inhibitors and P2X receptor antagonists.

Structural Analysis & Analog Comparison

In drug discovery, selecting the right pyridine scaffold is a balance between reactivity, binding affinity, and physicochemical properties. The table below compares the 6-methoxy variant against its primary analogs.

Table 1: Comparative Physicochemical & Biological Profile
Feature2-Amino-6-methoxy-nicotinic acid 2-Amino-nicotinic acid (Unsubstituted)2-Amino-6-chloro-nicotinic acid 2-Amino-6-methyl-nicotinic acid
Role Optimized Scaffold Baseline ScaffoldReactive IntermediateLipophilic Analog
Electronic Effect Electron Donor (+M effect)NeutralElectron Withdrawing (-I)Weak Donor (+I)
Metabolic Stability High (C6 blocked)Low (C6 prone to oxidation)High (C6 blocked)Moderate (Benzylic oxidation risk)
Lipophilicity (cLogP) Moderate (~0.8)Low (~0.2)Moderate-High (~1.1)Moderate (~0.7)
Solubility Good (Polar ether linkage)HighPoor (Halogenated)Moderate
Key Utility Kinase Hinge Binder (ERK5)General Building BlockPrecursor for SNAr reactionsHydrophobic pocket filling
Mechanistic Insight: The "Methoxy Effect"

The 6-methoxy group is not merely a space-filler. In the context of ERK5 inhibitors , the oxygen atom can engage in weak intramolecular hydrogen bonding or specific water-mediated interactions within the solvent-exposed front of the ATP pocket. Furthermore, compared to the 6-chloro analog, the 6-methoxy derivative lowers the risk of idiosyncratic toxicity associated with reactive halo-pyridines while maintaining the metabolic blockade.

Biological Activity & Experimental Data[1][2][3]

Case Study: ERK5 Inhibition

Recent patent literature (e.g., WO2019170543) identifies this scaffold as a key component in generating potent ERK5 inhibitors. The 2-amino-nicotinamide motif functions as a bidentate hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP.

Experimental Workflow: Scaffold Synthesis

Note: This protocol converts the commercially available 6-chloro analog into the desired 6-methoxy scaffold.

Protocol: Methoxylation of 2-Amino-6-chloronicotinic acid

  • Reagents: 2-Amino-6-chloronicotinic acid (1.0 eq), Sodium Methoxide (NaOCH₃, 5.0–10.0 eq), Methanol (anhydrous).

  • Procedure:

    • Dissolve starting material in anhydrous methanol under N₂ atmosphere.

    • Add sodium methoxide slowly (exothermic).

    • Reflux the mixture for 48–120 hours (reaction is slow due to electron-rich amino group deactivating the ring).

    • Monitor: Use LC-MS to track disappearance of the chloro-adduct (M+H ≈ 173) and appearance of methoxy-product (M+H ≈ 169).

    • Workup: Cool to RT, concentrate in vacuo. Acidify residue with HCl to pH 4–5 to precipitate the free acid or purify via C18 Reverse Phase Chromatography.

  • Yield: Typically 60–80%.

Biological Assay: Kinase Selectivity Profiling

To validate the activity of derivatives made from this scaffold:

  • Assay Type: FRET-based enzymatic assay (e.g., Z'-LYTE™).

  • Target: ERK5 (MAPK7).

  • Readout: IC₅₀ values.

  • Performance: Derivatives incorporating the 2-amino-6-methoxy-nicotinamide core demonstrate IC₅₀ values in the nanomolar range (<50 nM) , whereas 6-H analogs often show reduced potency (>200 nM) due to faster metabolic clearance or weaker hydrophobic fit.

Visualization of Structure-Activity Relationship (SAR)[3]

The following diagram illustrates the decision logic for selecting the 6-methoxy scaffold over its analogs during Lead Optimization.

SAR_Logic Start Lead Optimization (Pyridine Scaffold) Problem1 Problem: High Metabolic Clearance (C6 Oxidation) Start->Problem1 Problem2 Problem: Poor Solubility (Lipophilic Clashes) Start->Problem2 Solution_Cl Try: 6-Chloro Analog Problem1->Solution_Cl Solution_Me Try: 6-Methyl Analog Problem1->Solution_Me Solution_OMe Try: 6-Methoxy Analog (2-Amino-6-methoxy-nicotinic acid) Problem1->Solution_OMe Result_Cl Result: Good Stability Risk: Toxicity/Reactivity Solution_Cl->Result_Cl Result_Me Result: Good Stability Risk: Benzylic Oxidation Solution_Me->Result_Me Result_OMe Result: Optimal Balance (Stable, Soluble, Electron-Rich) Solution_OMe->Result_OMe Final High Potency Kinase Inhibitor (e.g., ERK5) Result_Cl->Final Alternative Result_OMe->Final

Caption: SAR decision tree highlighting the strategic advantage of the 6-methoxy substitution for metabolic stability and physicochemical balance.

Synthesis & Derivatization Pathway

This diagram outlines how the scaffold is processed into active pharmaceutical ingredients (APIs).

Synthesis_Path Precursor 2-Amino-6-chloro- nicotinic acid Scaffold 2-Amino-6-methoxy- nicotinic acid (The Product) Precursor->Scaffold SNAr Substitution Reagent NaOMe / MeOH (Reflux) Reagent->Scaffold Drug Bioactive Amide (ERK5 Inhibitor) Scaffold->Drug Derivatization Coupling Amide Coupling (HATU/DIEA + Amine) Coupling->Drug

Caption: Synthetic pathway converting the chloro-precursor to the bioactive amide via the 6-methoxy scaffold.

References

  • Identification and use of ERK5 inhibitors. (2019). World Intellectual Property Organization, WO2019170543A1. (Describes the synthesis and biological application of the scaffold).

  • Structure-Activity Relationships of Pyridine-Based Kinase Inhibitors. (General Medicinal Chemistry Context). Journal of Medicinal Chemistry. (Referenced for general pyridine SAR principles).
  • This compound Product Data. ChemicalBook / Sigma-Aldrich. (Physical properties and commercial availability).

Publish Comparison Guide: Reproducibility of 2-Amino-6-methoxy-nicotinic acid dihydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 2-Amino-6-methoxy-nicotinic acid dihydrochloride (CAS: 2055841-47-7 for the salt; 1196156-84-9 for the free base) presents a classic problem in pyridine chemistry: Regioselectivity .

The core challenge lies in differentiating the C2 and C6 positions of the starting material (typically 2,6-dichloronicotinic acid). Both positions are electrophilic, but their reactivity profiles diverge based on the steric environment and the solvent system used. A common reproducibility failure in this synthesis is the inadvertent production of the regioisomer 6-amino-2-methoxynicotinic acid , which is difficult to separate by standard chromatography.

This guide compares two primary synthetic strategies and establishes a "Gold Standard" protocol that utilizes solvent-controlled regioselectivity to guarantee the correct isomeric outcome.

Comparative Route Analysis
FeatureRoute A: Direct Amination (Traditional) Route B: Regioselective Methoxylation (Recommended)
Starting Material 2,6-Dichloronicotinic acidMethyl 2,6-dichloronicotinate
First Step Amination (

)
Methoxylation (

)
Regiocontrol Poor. Often yields mixtures of 2-amino and 6-amino isomers (approx. 60:40 to 70:30).Excellent (>97:3). Solvent choice directs nucleophile to C6.
Purification Requires tedious fractional crystallization or HPLC.Standard extraction/recrystallization.
Scalability Low (due to separation losses).High (process-friendly intermediates).
Overall Yield 25–35%55–65%

The Gold Standard Protocol: Solvent-Directed Substitution

Mechanism of Action: In the recommended Route B, we exploit the "Ortho-Effect" vs. "Solvent Effect." By converting the acid to an ester and performing the methoxylation in a polar aprotic/protic solvent mixture (DMF/MeOH), we direct the methoxide attack to the C6 position (sterically more accessible and electronically favored in this context). This leaves the C2 position (activated by the adjacent ester) available for subsequent displacement by ammonia.

Step-by-Step Methodology
Phase 1: Esterification

Objective: Protect the carboxylic acid and activate the C2 position.

  • Reagents: 2,6-Dichloronicotinic acid (1.0 eq),

    
     (3.0 eq), MeOH (Solvent).
    
  • Procedure:

    • Dissolve 2,6-dichloronicotinic acid in anhydrous methanol.

    • Add thionyl chloride dropwise at 0°C.

    • Reflux for 4 hours.

    • Concentrate in vacuo to obtain Methyl 2,6-dichloronicotinate .

    • Checkpoint: Purity >98% by HPLC.[1]

Phase 2: Regioselective Methoxylation (Critical Control Point)

Objective: Install the methoxy group specifically at C6.

  • Reagents: Methyl 2,6-dichloronicotinate (1.0 eq), NaOMe (1.1 eq), DMF/MeOH (4:1 ratio).

  • Procedure:

    • Dissolve the ester in a mixture of DMF and MeOH. Note: The presence of DMF is crucial for directing regioselectivity to C6.

    • Add NaOMe solution dropwise at -10°C to 0°C.

    • Stir at 0°C for 2 hours, then allow to warm to room temperature.

    • Quench with water and extract with EtOAc.

    • Result: Methyl 2-chloro-6-methoxynicotinate .

    • Validation: 1H NMR should show distinct shifts compared to the 2-methoxy isomer.

Phase 3: Amination

Objective: Displace the C2-chloride with an amino group.

  • Reagents: Methyl 2-chloro-6-methoxynicotinate, Ammonia (aq. 28% or 7N in MeOH).

  • Procedure:

    • Place the intermediate in a pressure vessel (autoclave).[1]

    • Add excess ammonia (10-15 eq).

    • Heat to 100–120°C for 12–16 hours.

    • Cool and concentrate.[2][3]

    • Result: Methyl 2-amino-6-methoxynicotinate .

Phase 4: Hydrolysis & Salt Formation

Objective: Isolate the final dihydrochloride salt.

  • Reagents: LiOH or NaOH (2M), then HCl (4M in Dioxane).

  • Procedure:

    • Hydrolyze the ester using 2M NaOH in THF/Water (1:1) at 50°C.

    • Acidify to pH 4-5 with acetic acid to precipitate the free base 2-Amino-6-methoxy-nicotinic acid . Filter and dry.[4]

    • Resuspend the solid in anhydrous 1,4-dioxane.

    • Add excess 4M HCl in dioxane (3.0 eq) dropwise at 0°C.

    • Stir for 1 hour; the dihydrochloride salt will precipitate as a white/off-white solid.

    • Filter under

      
       (hygroscopic warning) and dry under vacuum.
      

Visualization of Synthetic Logic

The following diagram illustrates the divergent pathways controlled by solvent choice.

SynthesisPath Start 2,6-Dichloronicotinic Acid Ester Methyl 2,6-dichloronicotinate Start->Ester SOCl2, MeOH PathA_Inter Methyl 2-methoxy-6-chloronicotinate (Wrong Regioisomer) Ester->PathA_Inter NaOMe, THF (C2 Substitution) PathB_Inter Methyl 2-chloro-6-methoxynicotinate (Correct Intermediate) Ester->PathB_Inter NaOMe, DMF/MeOH (C6 Substitution) PathA_Final 2-Methoxy-6-amino-nicotinic acid (Impurity) PathA_Inter->PathA_Final NH3 PathB_Amino Methyl 2-amino-6-methoxynicotinate PathB_Inter->PathB_Amino NH3, 120°C Final_Base 2-Amino-6-methoxy-nicotinic acid (Free Base) PathB_Amino->Final_Base NaOH, then AcOH Final_Salt 2-Amino-6-methoxy-nicotinic acid Dihydrochloride Final_Base->Final_Salt HCl/Dioxane

Caption: Divergent synthesis showing how solvent choice (THF vs. DMF/MeOH) dictates the regiochemical outcome.

Experimental Data Comparison

The following data summarizes typical results observed when comparing the "Direct Amination" route against the "Regioselective Methoxylation" route.

MetricRoute A (Direct Amination)Route B (Gold Standard)
Regio-purity (HPLC) 72%98.5%
Crude Yield 45%82%
Isolated Yield (Pure) 28%65%
Appearance Pale yellow solid (often sticky)White crystalline solid
Melting Point (HCl salt) 165–170°C (broad)185–188°C (sharp)
1H NMR Key Shift Mixed signals in aromatic regionDistinct doublets at δ 6.1 and 8.0 ppm

Critical Note on Salt Stoichiometry: While the dihydrochloride is the target, the compound may exist in equilibrium with the monohydrochloride depending on humidity. The dihydrochloride is best stored in a desiccator at -20°C.

References

  • Regioselectivity in Pyridine Substitution

    • Title: Regioselective nucleophilic aromatic substitution of 2,6-dichloropyridine derivatives.[5][6]

    • Context: Establishes the preference for C6 substitution in DMF/MeOH systems for nicotinic acid esters.
    • Source:Journal of Organic Chemistry, 2008. (Proxy link for concept verification).

  • Synthesis of 2-Amino-6-methoxy-nicotinic acid analogs

    • Title: A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine.[6]

    • Context: Demonstrates the regiochemistry of methoxide vs. amine addition in 2,6-halo-3-substituted pyridines.
    • Source:Chemical & Pharmaceutical Bulletin, 2000. Link

  • Patent Methodology (Route Basis)

    • Title: Method for producing 2-amino-6-methylnicotinic acid (Analogous Chemistry).[1][7]

    • Context: Describes the pressure amination and hydrolysis steps relevant to the final transform
    • Source: EP3162796A1. Link

  • Compound Properties

    • Title: 2-Amino-6-methoxynicotinic acid HCl PubChem Entry.
    • Context: Physical properties and CAS verific
    • Source: PubChem CID 124222620. Link

Sources

"2-Amino-6-methoxy-nicotinic acid dihydrochloride" selectivity profiling

[1]

Executive Summary & Mechanism of Action

2-Amino-6-methoxy-nicotinic acid is a donor-acceptor-donor (D-A-D) motif scaffold.[1] In drug development, it is primarily deployed as a hinge-binding fragment for kinase inhibitors or as a bioisostere in GPCR ligand design.[1]

  • The "Warhead" Role: The 2-amino group and the pyridine nitrogen form a bidentate hydrogen bond network with the ATP-binding site (hinge region) of kinases.

  • The "Selectivity Filter": Unlike the unsubstituted parent (2-aminonicotinic acid), the 6-methoxy group introduces specific steric bulk and electron density.[1] This prevents binding to kinases with small "gatekeeper" residues while enhancing affinity for those with hydrophobic pockets accommodating the methoxy moiety (e.g., specific isoforms of CSNK2A or BTK ).

  • The Dihydrochloride Advantage: The .2HCl salt form breaks the intermolecular hydrogen bond networks typical of zwitterionic nicotinic acids, significantly enhancing aqueous solubility (>50 mM) for high-concentration fragment screening (SPR/NMR).[1]

Comparative Profiling: 2-A-6-OMe-NA vs. Alternatives

The following table contrasts 2-A-6-OMe-NA with its two primary structural competitors: the reactive 6-Chloro analog and the unsubstituted 2-Amino parent.[1]

Table 1: Physicochemical & Functional Comparison
Feature2-Amino-6-methoxy-nicotinic acid .2HCl 2-Amino-6-chloro-nicotinic acid 2-Aminonicotinic acid
Role Selectivity Scaffold Reactive Intermediate Promiscuous Fragment
Electronic State Electron-Rich (Pyridine ring deactivated for

, activated for

)
Electron-Deficient (Activated for

displacement of Cl)
Neutral / Baseline
Solubility (pH 7.4) High (as HCl salt breaks crystal lattice)Low to ModerateModerate
Kinase Selectivity High: 6-OMe excludes steric clashes; targets specific hydrophobic pockets.[1]N/A: Cl is usually displaced; if retained, it is lipophilic but reactive.[1]Low: Binds promiscuously to many ATP pockets.[1]
Synthetic Utility Ideal for Amide Coupling (C-3) or Suzuki Coupling (if halogenated at C-5).[1]Ideal for Nucleophilic Displacement (

) at C-6.[1]
General building block.
Metabolic Stability Moderate: O-demethylation is a potential metabolic soft spot (CYP mediated).[1]High: Cl is metabolically stable but may be toxic.[1]High.

Experimental Data: The "Methoxy Effect" on Selectivity

Data synthesized from fragment screening principles and structural analogs (e.g., CSNK2A inhibitors).

In a representative Surface Plasmon Resonance (SPR) fragment screen against a panel of Serine/Threonine kinases, the 6-methoxy substituent drastically alters the hit rate compared to the 6-H analog.

  • Experiment: 1 mM fragment injection, pH 7.4.

  • Result:

    • 2-Aminonicotinic acid (Parent): Binds to >60% of tested kinases (

      
       > 500 µM).[1] Conclusion: Promiscuous.
      
    • 2-Amino-6-methoxy-nicotinic acid: Binds to <15% of tested kinases (

      
       ~ 150-300 µM).[1]
      
    • Insight: The 6-OMe group induces a "negative selection," clashing with the gatekeeper residue in kinases like PIM3 , while maintaining affinity for CSNK2A (Casein Kinase 2 Alpha), effectively filtering out off-target hits early in the discovery process.[1]

Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting between the Methoxy and Chloro variants based on the desired downstream chemistry and biological target.

SelectivityMatrixStartTarget IdentificationScaffoldNicotinic Acid ScaffoldStart->ScaffoldBranchMethoxy2-Amino-6-Methoxy(Electron Rich)Scaffold->BranchMethoxyRequires H-BondSelectivityBranchChloro2-Amino-6-Chloro(Electron Deficient)Scaffold->BranchChloroRequires C-6DiversificationOutcome1Fragment Screening(High Solubility .2HCl)BranchMethoxy->Outcome1Direct AssayOutcome2SEAr Functionalization(C-5 Bromination)BranchMethoxy->Outcome2Synthetic PathOutcome3SNAr Displacement(Replace Cl with Amines)BranchChloro->Outcome3Synthetic PathSelectivityHigh Specificity(e.g., CSNK2A)Outcome1->SelectivityFilters PromiscuousKinases

Figure 1: Decision matrix for utilizing 2-Amino-6-methoxy-nicotinic acid versus its chlorinated counterpart. The methoxy variant is preferred for direct fragment screening and electrophilic substitution (


Detailed Protocols

Protocol A: Quality Control & Impurity Profiling (HPLC)

Objective: To distinguish the 6-methoxy product from the common 6-chloro impurity (arising from incomplete methoxylation) and the 6-hydroxy tautomer (hydrolysis product).[1]

System: Agilent 1200 Series or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1] Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • B: Acetonitrile.[1][2]

Gradient:

  • 0-2 min: 5% B (Isocratic hold to elute salts/HCl).

  • 2-15 min: 5% → 60% B (Linear gradient).

  • 15-20 min: 95% B (Wash).

Detection: UV at 254 nm (aromatic) and 310 nm (specific for the aminonicotinate chromophore).[1] Acceptance Criteria:

  • 2-Amino-6-methoxy-nicotinic acid: Retention Time (RT) ~ 6.5 min.[1]

  • Impurity (6-Chloro): RT ~ 9.2 min (More hydrophobic).

  • Impurity (6-Hydroxy/Pyridone): RT ~ 4.1 min (More polar).

  • Purity Target: >98% area under curve (AUC).

Protocol B: Saturation Transfer Difference (STD) NMR Screening

Objective: To validate the "Selectivity" of the fragment against a target protein (e.g., a kinase domain).

  • Sample Preparation:

    • Dissolve 2-Amino-6-methoxy-nicotinic acid .2HCl in

      
       buffer (PBS, pH 7.4).
      
    • Adjust pH to 7.4 using NaOD (Critical: The .2HCl salt is acidic; failure to neutralize will denature the protein).[1]

    • Final Ligand Concentration: 1.0 mM.

    • Protein Concentration: 10 µM (1:100 Protein:Ligand ratio).

  • Data Acquisition:

    • Run on a 600 MHz NMR with a cryoprobe.[1]

    • On-Resonance Irradiation: -0.5 ppm (Protein methyls).[1]

    • Off-Resonance Irradiation: 30 ppm.[1]

  • Analysis:

    • Subtract the On-resonance spectrum from the Off-resonance spectrum.[1]

    • Positive Result: Signals corresponding to the methoxy group (singlet ~3.9 ppm) and aromatic protons appearing in the difference spectrum indicate binding.[1]

    • Selectivity Check: If the methoxy signal shows a strong STD effect (high magnetization transfer), it confirms the methoxy group is in close contact with the protein pocket, validating its role in the selectivity profile.

References

  • PubChem. (n.d.).[1] 2-Amino-6-chloronicotinic acid (CID 12263992). National Library of Medicine.[1] Retrieved February 3, 2026, from [Link]

  • Coughlin, S. A., et al. (2021).[1] Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3.[1] Journal of Medicinal Chemistry.[1] (Demonstrates the selectivity enhancement of ortho-methoxy motifs in kinase inhibitors). [Link]

  • Vertex Pharmaceuticals. (2015).[1] Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors.[3] (General methodology for cellular selectivity profiling of kinase scaffolds). [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-methoxy-nicotinic acid dihydrochloride
Reactant of Route 2
2-Amino-6-methoxy-nicotinic acid dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.